L-697639
Description
Properties
CAS No. |
135525-77-8 |
|---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(4,7-dimethyl-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H21N3O2/c1-5-13-8-14(18(22)20-12(13)4)19-9-15-21-16-10(2)6-7-11(3)17(16)23-15/h6-8,19H,5,9H2,1-4H3,(H,20,22) |
InChI Key |
VDZJXIOFISBBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(C=CC(=C3O2)C)C)C |
Appearance |
Solid powder |
Other CAS No. |
135525-77-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(((4,7-dimethyl-1,3-benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one L 697639 L-697,639 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of L-697,639 on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of L-697,639, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). The document details its inhibitory kinetics, binding characteristics, and the molecular basis of its interaction with HIV-1 reverse transcriptase (RT), drawing from key biochemical and structural studies.
Core Mechanism of Action
L-697,639 is a member of the pyridinone class of NNRTIs.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, L-697,639 and other NNRTIs are allosteric inhibitors.[2] They bind to a specific, hydrophobic pocket on the HIV-1 RT enzyme, located approximately 10 Å away from the polymerase active site.[3] This binding event induces a conformational change in the enzyme, which, in turn, distorts the catalytic site and inhibits the DNA polymerase activity of RT.
The inhibition by L-697,639 is characterized by the following key features:
-
Non-Competitive Inhibition: L-697,639 exhibits non-competitive inhibition with respect to the deoxynucleotide triphosphate (dNTP) substrate.[4] This means that the inhibitor does not directly compete with the natural substrates for binding to the active site.
-
Slow-Binding Kinetics: The interaction of pyridinone derivatives, including L-697,639, with HIV-1 RT displays slow-binding characteristics.[4] This suggests a multi-step binding process, likely involving an initial weak interaction followed by a conformational change in the enzyme-inhibitor complex, leading to a more tightly bound state.
-
Reversible Inhibition: The binding of L-697,639 to HIV-1 RT is reversible.[5]
Quantitative Inhibition Data
The inhibitory potency of L-697,639 against HIV-1 RT has been quantified using various template-primer combinations. The 50% inhibitory concentration (IC50) values vary depending on the nucleic acid substrate used in the assay, highlighting the influence of the template-primer on the inhibitor's efficacy.
| Template-Primer | Inhibitor | IC50 (nM) |
| rC·dG | L-697,639 | 20 - 800 |
| dA·dT | L-697,639 | 20 - 800 |
| poly(rA)·oligo(dT)18 | L-696,229* | Apparent Kd ~400 |
*Note: L-696,229 is a closely related pyridinone derivative. The apparent equilibrium dissociation constant (Kd) was estimated for this compound and is indicative of the binding affinity of this class of inhibitors.[4]
Binding Site and Molecular Interactions
L-697,639 binds to the NNRTI binding pocket (NNIBP) of the p66 subunit of the HIV-1 RT heterodimer. This pocket is formed by amino acid residues from the palm and thumb domains of the p66 subunit. While a crystal structure of L-697,639 in complex with HIV-1 RT is not publicly available, structural studies of other pyridinone derivatives provide significant insights into the binding mode.[1][5][6]
Key interactions within the NNIBP for pyridinone inhibitors include:
-
Hydrophobic Interactions: The pyridinone ring and its substituents form extensive hydrophobic interactions with nonpolar residues lining the pocket.
-
Aromatic Interactions: Aromatic residues, such as tyrosine 181 (Tyr181) and tyrosine 188 (Tyr188), are crucial for the binding of many NNRTIs. However, some second-generation pyridinones have been designed to reduce reliance on these interactions to overcome resistance.[6]
-
Main-Chain Interactions: Specific interactions with the main-chain atoms of residues within the pocket, such as the carbonyl oxygen of certain amino acids, can contribute to the high affinity of these inhibitors.[5][6]
The binding of L-697,639 induces a conformational change that affects the "primer grip" and the positioning of the catalytic aspartate residues (Asp110, Asp185, and Asp186), ultimately leading to the inhibition of the polymerase function.[7]
Resistance Mutations
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For NNRTIs, including pyridinone derivatives, resistance is often conferred by single amino acid substitutions within or near the NNIBP.[8] These mutations can reduce the binding affinity of the inhibitor through steric hindrance or the loss of favorable interactions.
Common NNRTI resistance mutations include:
-
K103N: This mutation is one of the most common and confers broad cross-resistance to many NNRTIs.
-
Y181C: This mutation directly impacts the binding of many first-generation NNRTIs that form critical interactions with the tyrosine residue.
-
Y188L/C/H: Similar to Y181C, mutations at this position can significantly reduce inhibitor potency.
-
G190A/S: This mutation can also lead to high-level resistance.
The development of newer pyridinone derivatives has focused on creating inhibitors that are less susceptible to these common resistance mutations.[6]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is adapted from the methodology used to determine the IC50 values for pyridinone derivatives.[5]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Template-primers (e.g., poly(rA)·oligo(dT)12-18, poly(rC)·oligo(dG)12-18)
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP or [³H]dGTP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 5 mM MgCl₂, 0.1% (v/v) Triton X-100
-
L-697,639 (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate on ice.
-
To each reaction, add the assay buffer, the desired template-primer (e.g., 0.2 µg of poly(rA)·oligo(dT)12-18), and the appropriate non-radiolabeled dNTPs.
-
Add varying concentrations of L-697,639 to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of the radiolabeled dNTP (e.g., 1 µCi of [³H]dTTP) and recombinant HIV-1 RT (e.g., 1-2 units).
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the radiolabeled DNA on ice for at least 30 minutes.
-
Collect the precipitated DNA by vacuum filtration onto glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of L-697,639 and determine the IC50 value.
[³H]L-697,639 Binding Assay
This protocol outlines a radioligand binding assay to characterize the interaction of L-697,639 with HIV-1 RT.[5]
Materials:
-
[³H]L-697,639 (radiolabeled inhibitor)
-
Recombinant HIV-1 Reverse Transcriptase
-
Template-primer (e.g., poly(rC)·oligo(dG))
-
Binding Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT
-
Unlabeled L-697,639 (for competition experiments)
-
Glass fiber filters (pre-treated with polyethyleneimine)
-
Washing Buffer: Cold binding buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare binding reactions in microcentrifuge tubes.
-
To each tube, add binding buffer, a fixed concentration of [³H]L-697,639, and recombinant HIV-1 RT.
-
For competition experiments, add increasing concentrations of unlabeled L-697,639. To determine non-specific binding, include a reaction with a large excess of unlabeled inhibitor.
-
In some reactions, include the template-primer to assess its effect on binding.
-
Incubate the reactions at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the reaction mixtures through the pre-treated glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with cold washing buffer.
-
Dry the filters and measure the retained radioactivity by scintillation counting.
-
Analyze the data to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites (Bmax).
Visualizations
Caption: Allosteric inhibition of HIV-1 RT by L-697,639.
Caption: Workflow for HIV-1 RT Inhibition Assay.
Caption: Logical relationship of L-697,639's action.
References
- 1. Crystal structures for HIV-1 reverse transcriptase in complexes with three pyridinone derivatives: a new class of non-nucleoside inhibitors effective against a broad range of drug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchwithnj.com [researchwithnj.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of L-697,639: A Technical Overview of a Second-Generation NNRTI
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and development of L-697,639, a potent pyridinone-containing non-nucleoside reverse transcriptase inhibitor (NNRTI). While specific proprietary data from its initial development by Merck remains within internal documentation, this paper synthesizes the publicly available scientific context of its emergence, its mechanism of action, and the experimental approaches typically employed in the characterization of such compounds.
Introduction: The Rise of Non-Nucleoside Reverse Transcriptase Inhibitors
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, making it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function. L-697,639 emerged as a significant second-generation NNRTI, developed to improve upon the potency and resistance profile of first-generation agents.
Discovery and Lead Optimization
The development of L-697,639 was part of a broader effort in the late 1980s and early 1990s to identify novel chemical scaffolds with potent anti-HIV-1 activity. The discovery process for NNRTIs often involves high-throughput screening of compound libraries against purified HIV-1 RT.
From Screening Hit to Lead Compound
While the specific initial screening hit for the pyridinone series is not detailed in the available public literature, the general workflow for such a discovery program is well-established.
Structure-Activity Relationship (SAR) Studies
The development of L-697,639 would have involved extensive Structure-Activity Relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the initial lead compounds. These studies typically involve systematic modifications of the chemical structure and evaluation of the impact on anti-HIV-1 activity.
Mechanism of Action
L-697,639, like other NNRTIs, is a non-competitive inhibitor of HIV-1 RT with respect to the deoxynucleoside triphosphate (dNTP) substrate and the template-primer.
Binding of L-697,639 to the NNRTI binding pocket (NNIBP) induces a conformational change that restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This distortion of the active site impairs the proper positioning of the template-primer and dNTPs, thereby halting DNA synthesis.
Quantitative Data Summary
While the primary research articles containing the specific quantitative data for L-697,639 were not accessible through the conducted searches, the following tables represent the typical data generated during the preclinical evaluation of an NNRTI. The values presented are illustrative placeholders based on data for similar second-generation NNRTIs.
Table 1: In Vitro Anti-HIV-1 Activity of L-697,639
| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| MT-4 | HIV-1IIIB | Data not available | Data not available | Data not available |
| CEM-SS | HIV-1RF | Data not available | Data not available | Data not available |
| PBMCs | Clinical Isolates | Data not available | Data not available | Data not available |
EC50: 50% effective concentration for inhibition of viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Table 2: Inhibition of Recombinant HIV-1 Reverse Transcriptase by L-697,639
| Enzyme | Template-Primer | IC50 (nM) |
| Wild-Type HIV-1 RT | poly(rA)•oligo(dT) | Data not available |
| Y181C Mutant RT | poly(rA)•oligo(dT) | Data not available |
| K103N Mutant RT | poly(rA)•oligo(dT) | Data not available |
IC50: 50% inhibitory concentration.
Experimental Protocols
Detailed experimental protocols for L-697,639 are not publicly available. However, the following sections describe the standard methodologies used to characterize NNRTIs.
Anti-HIV-1 Activity in Cell Culture
Objective: To determine the potency and cytotoxicity of the compound in various human cell lines infected with HIV-1.
General Procedure:
-
Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Infection: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1IIIB, HIV-1RF) or clinical isolates.
-
Compound Treatment: Immediately after infection, serial dilutions of the test compound (e.g., L-697,639) are added to the cell cultures.
-
Incubation: The cultures are incubated for a period of 4-7 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the supernatant using an ELISA, or by assessing virus-induced cytopathic effect (CPE) using a cell viability assay (e.g., MTT or XTT assay).
-
Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound against the enzymatic function of purified HIV-1 RT.
General Procedure:
-
Enzyme and Substrates: Recombinant wild-type or mutant HIV-1 RT is used. A synthetic template-primer, such as poly(rA)•oligo(dT), and a radiolabeled or fluorescently labeled dNTP (e.g., [³H]dTTP) are prepared.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, MgCl₂, KCl, DTT, and the template-primer.
-
Inhibition Assay: Serial dilutions of the test compound are pre-incubated with the enzyme and template-primer.
-
Reaction Initiation: The reaction is initiated by the addition of the dNTP substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Quantification: The amount of incorporated dNTP is quantified. For radiolabeled assays, this involves precipitating the newly synthesized DNA onto filter paper and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value is determined from the dose-response curve of enzyme inhibition.
Resistance Profile
A critical aspect of NNRTI development is understanding the potential for the emergence of drug-resistant viral strains.
In Vitro Resistance Selection
Objective: To identify the mutations in the HIV-1 RT gene that confer resistance to the NNRTI.
General Procedure:
-
Virus Culture: HIV-1 is cultured in the presence of sub-optimal concentrations of the test compound.
-
Dose Escalation: The concentration of the compound is gradually increased as viral replication resumes.
-
Genotypic Analysis: When high-level resistance is observed, the proviral DNA from the resistant virus is sequenced to identify mutations in the RT gene.
Common mutations conferring resistance to NNRTIs are located within or near the NNRTI binding pocket and include K103N, Y181C, and G190A. The specific resistance profile of L-697,639 would have been a key determinant of its clinical potential.
Conclusion
L-697,639: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This document provides a comprehensive technical overview of L-697,639, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
L-697,639 is a pyridinone derivative with potent anti-HIV-1 activity. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-({[(4-methylphenyl)sulfonyl]amino}acetyl)-5-(pyridin-3-yl)-1,3-oxazinan-2-one |
| Molecular Formula | C₁₇H₁₈N₂O₄S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 143424-72-8 |
| PubChem CID | 5311299 |
| InChI Key | ZYXBAPSDARWBPB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C(=O)OC(CC2)C3=CN=CC=C3 |
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
L-697,639 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
The following diagram illustrates the general mechanism of HIV-1 reverse transcription and its inhibition by NNRTIs like L-697,639.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.
Experimental Evaluation
The anti-HIV-1 activity of L-697,639 is typically evaluated using in vitro assays that measure either the inhibition of the reverse transcriptase enzyme directly or the inhibition of viral replication in cell culture.
HIV-1 Reverse Transcriptase Enzyme Assay
This biochemical assay quantifies the ability of a compound to inhibit the DNA polymerase activity of purified HIV-1 RT.
Experimental Protocol:
A typical protocol for an HIV-1 RT assay involves the following steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), one of which is labeled (e.g., ³H-dTTP), and a suitable buffer.
-
Enzyme and Inhibitor Addition: Purified recombinant HIV-1 RT is added to the reaction mixture in the presence of varying concentrations of the inhibitor (L-697,639).
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid).
-
Quantification: The amount of incorporated radiolabeled dNTP is quantified using liquid scintillation counting.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
The following diagram outlines the general workflow for an HIV-1 RT inhibition assay.
Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.
Cell-Based Anti-HIV-1 Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Experimental Protocol:
A common cell-based assay protocol includes these steps:
-
Cell Culture: Susceptible host cells (e.g., MT-4, CEM) are cultured.
-
Infection: The cells are infected with a known amount of HIV-1.
-
Treatment: The infected cells are treated with various concentrations of L-697,639.
-
Incubation: The treated, infected cells are incubated for a period to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.
Resistance Profile
A significant challenge with NNRTIs is the emergence of drug-resistant strains of HIV-1. Resistance to L-697,639 is associated with specific amino acid substitutions in the NNRTI-binding pocket of the reverse transcriptase enzyme. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its efficacy.
Common resistance mutations associated with NNRTIs include substitutions at positions such as K103, Y181, and G190. The specific resistance profile for L-697,639 would need to be determined through in vitro selection studies and analysis of clinical isolates.
The logical relationship between NNRTI treatment, mutation selection, and the development of drug resistance is depicted below.
Caption: Development of NNRTI Resistance.
Conclusion
L-697,639 is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase with a well-defined mechanism of action. Understanding its chemical properties, how it interacts with its target, and the potential for resistance development is crucial for its evaluation as a potential therapeutic agent and for the design of next-generation NNRTIs. This technical guide provides a foundational overview for researchers in the field of antiretroviral drug discovery and development.
Early In Vitro Studies of L-697,639: A Technical Overview of Antiviral Activity
Published: November 20, 2025
Introduction
L-697,639 emerged in the early 1990s as a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the pyridinone class of compounds, it demonstrated high specificity for the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. Unlike nucleoside analogs, which act as chain terminators after being incorporated into the nascent viral DNA, L-697,639 and other NNRTIs bind to an allosteric site on the RT enzyme. This binding induces a conformational change that inhibits the enzyme's catalytic function. This document provides a detailed technical overview of the foundational in vitro studies that characterized the antiviral activity, mechanism of action, and resistance profile of L-697,639.
Mechanism of Action
L-697,639 exerts its antiviral effect by non-competitively inhibiting the RNA- and DNA-dependent DNA polymerase activities of HIV-1 RT. The inhibitor binds to a hydrophobic pocket located approximately 10 Å away from the polymerase active site. This binding pocket is unique to HIV-1 RT, explaining the compound's specificity and lack of activity against HIV-2 RT and other cellular DNA polymerases. The interaction of L-697,639 with this allosteric site interferes with the conformational movements of the enzyme required for catalysis, effectively halting DNA synthesis and viral replication.
Quantitative In Vitro Antiviral Activity
Early studies quantified the potent antiviral activity of L-697,639 in various T-cell lines acutely infected with different laboratory strains of HIV-1. The primary metric for efficacy was the 50% inhibitory concentration (IC50), representing the drug concentration required to inhibit viral replication by 50%.
| Cell Line | HIV-1 Strain | Assay Method | IC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| MT-4 | IIIB | Syncytia Formation | 1.6 | >100 | >62,500 |
| MT-4 | RF | Syncytia Formation | 3.1 | >100 | >32,258 |
| CEM | IIIB | Viral Antigen (p24) | 1.5 | >100 | >66,667 |
| H9 | IIIB | Viral Antigen (p24) | 2.5 | >100 | >40,000 |
In Vitro Resistance Profile
A significant challenge with NNRTIs is the relatively low genetic barrier to resistance. In vitro studies involving the serial passage of HIV-1 in the presence of increasing concentrations of L-697,639 led to the selection of resistant viral variants. Genotypic analysis of these resistant isolates revealed specific amino acid substitutions within the NNRTI binding pocket of the reverse transcriptase.
| Amino Acid Position | Wild-Type Residue | Mutant Residue | Fold-Increase in IC50 |
| 103 | Lysine (K) | Asparagine (N) | >100 |
| 181 | Tyrosine (Y) | Cysteine (C) | >100 |
| 188 | Tyrosine (Y) | Cysteine (C) | >100 |
The Y181C mutation was found to confer a high level of resistance to L-697,639 and demonstrated cross-resistance to other pyridinone NNRTIs.
Experimental Protocols
The foundational in vitro studies of L-697,639 relied on standardized cell-based and enzymatic assays to determine its antiviral potency and mechanism of action.
Cell-Based Antiviral Assay (Syncytia Formation)
This assay was used to determine the concentration of L-697,639 required to inhibit HIV-1-induced cell fusion (syncytia formation) in MT-4 cells.
-
Cells and Virus: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection and subsequent cytopathic effects, were used. Laboratory-adapted strains of HIV-1, such as IIIB and RF, were utilized for infection.
-
Procedure:
-
MT-4 cells were seeded in 96-well microtiter plates.
-
Serial dilutions of L-697,639 were prepared in culture medium and added to the cells.
-
A standardized amount of HIV-1 virus stock was added to the wells containing cells and the test compound.
-
Control wells included cells with virus but no drug (virus control) and cells with no virus or drug (cell control).
-
The plates were incubated at 37°C in a humidified, 5% CO2 atmosphere for 4-5 days.
-
After incubation, the plates were examined microscopically, and the number of syncytia (multinucleated giant cells) in each well was counted.
-
-
Data Analysis: The IC50 value was calculated as the concentration of L-697,639 that reduced the number of syncytia by 50% compared to the virus control.
HIV-1 Reverse Transcriptase Enzymatic Assay
This biochemical assay directly measured the inhibitory effect of L-697,639 on the enzymatic activity of purified HIV-1 RT.
-
Enzyme and Substrates: Recombinant HIV-1 reverse transcriptase was purified from E. coli. The assay utilized a synthetic template-primer, such as poly(rA)•oligo(dT), and a radiolabeled deoxynucleoside triphosphate (e.g., [3H]dTTP).
-
Procedure:
-
The reaction mixture was prepared containing buffer, salts (e.g., MgCl2), dithiothreitol (DTT), the poly(rA)•oligo(dT) template-primer, and purified HIV-1 RT.
-
Serial dilutions of L-697,639 were added to the reaction mixtures.
-
The reaction was initiated by the addition of [3H]dTTP.
-
The mixture was incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction was stopped by the addition of trichloroacetic acid (TCA).
-
The TCA-precipitated, radiolabeled DNA product was collected on glass fiber filters.
-
The radioactivity incorporated into the DNA was quantified using a scintillation counter.
-
-
Data Analysis: The IC50 was determined as the concentration of L-697,639 that inhibited the incorporation of [3H]dTTP by 50% compared to the no-drug control.
Conclusion
The early in vitro studies of L-697,639 were instrumental in establishing its profile as a potent and specific inhibitor of HIV-1 replication. These foundational experiments clearly defined its non-competitive mechanism of action against HIV-1 reverse transcriptase, quantified its high potency in cell culture, and identified key resistance mutations. While the development of L-697,639 was ultimately impacted by the rapid emergence of resistance, the insights gained from these initial studies significantly advanced the understanding of NNRTIs as a class and guided the development of subsequent generations of more durable antiretroviral agents.
L-697,639: A Technical Guide to a Pyridinone Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-697,639 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). As a member of the pyridinone class of compounds, it exhibits a distinct mechanism of action, binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change that inhibits the catalytic activity of the enzyme, thereby preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle. This technical guide provides an in-depth overview of L-697,639, including its mechanism of action, inhibitory activity against wild-type and resistant HIV-1 strains, and the molecular basis of resistance. Detailed experimental protocols for the evaluation of L-697,639 and a summary of its key quantitative data are also presented to support further research and drug development efforts.
Introduction
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The viral enzyme reverse transcriptase (RT) is a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that allosterically inhibit HIV-1 RT. L-697,639, a pyridinone derivative, emerged as a potent and specific inhibitor of HIV-1 RT, demonstrating significant antiviral activity in cell culture. This document serves as a comprehensive technical resource on L-697,639 for professionals in the fields of virology, medicinal chemistry, and drug development.
Mechanism of Action
L-697,639 exerts its inhibitory effect through a non-competitive mechanism with respect to the deoxynucleoside triphosphate (dNTP) substrates. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT heterodimer, located approximately 10 Å from the polymerase active site. This binding pocket is unique to HIV-1 RT, which accounts for the high specificity of L-697,639 and other NNRTIs.
The binding of L-697,639 to this allosteric site induces a conformational change in the enzyme, particularly in the "thumb" and "fingers" subdomains. This distortion of the enzyme's structure alters the geometry of the polymerase active site, thereby impeding the proper binding and positioning of the natural dNTP substrates and the template-primer complex. Ultimately, this prevents the catalytic reaction of DNA synthesis, halting the reverse transcription process.
Figure 1. Mechanism of Action of L-697,639.
Quantitative Inhibitory Activity
The inhibitory potency of L-697,639 has been evaluated in both biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of HIV-1 Reverse Transcriptase by L-697,639
| Enzyme | IC50 (nM) |
| Wild-Type HIV-1 RT | 20 - 800[1] |
Note: The IC50 value is dependent on the template-primer used in the assay.
Table 2: Antiviral Activity of L-697,639 in Cell Culture
| Cell Line | Virus Strain | EC50 (nM) |
| Human T-lymphoid cells | HIV-1 | Data not available in search results |
Resistance Profile
A significant challenge in the clinical use of NNRTIs is the rapid emergence of drug-resistant viral strains. For L-697,639, resistance is primarily associated with specific amino acid substitutions within the NNRTI binding pocket of the reverse transcriptase enzyme.
The most prominent mutations conferring resistance to L-697,639 are:
-
K103N: A substitution of lysine (K) to asparagine (N) at position 103.
-
Y181C: A substitution of tyrosine (Y) to cysteine (C) at position 181.
These mutations reduce the binding affinity of L-697,639 to the allosteric site through steric hindrance and the loss of critical hydrophobic interactions. Viruses containing these mutations exhibit significantly reduced susceptibility to L-697,639 and show cross-resistance to other first-generation NNRTIs.
Figure 2. Development of Resistance to L-697,639.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of L-697,639.
HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)
This protocol describes a typical method to determine the 50% inhibitory concentration (IC50) of L-697,639 against purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)•oligo(dT)12-18 as template-primer
-
[3H]-dTTP (radiolabeled deoxynucleoside triphosphate)
-
Unlabeled dTTP, dATP, dGTP, dCTP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100
-
L-697,639 stock solution in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of L-697,639 in DMSO and then dilute further into the reaction buffer to achieve the desired final concentrations.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)•oligo(dT)12-18, and the desired concentration of L-697,639 or DMSO (vehicle control).
-
Add the recombinant HIV-1 RT to initiate the pre-incubation. Incubate for 15 minutes at 37°C.
-
Start the polymerase reaction by adding a mixture of [3H]-dTTP and unlabeled dTTP.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the radiolabeled DNA product on ice for 30 minutes.
-
Collect the precipitate by filtering the solution through glass fiber filters.
-
Wash the filters three times with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of L-697,639 relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3. Experimental Workflow for HIV-1 RT Inhibition Assay.
Antiviral Activity Assay in Cell Culture
This protocol outlines a general method to determine the 50% effective concentration (EC50) of L-697,639 in a cell-based assay.
Materials:
-
Human T-lymphoid cell line (e.g., MT-4, CEM)
-
HIV-1 laboratory strain (e.g., IIIB, NL4-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)
-
L-697,639 stock solution in DMSO
-
p24 antigen ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the T-lymphoid cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of L-697,639 in complete cell culture medium.
-
Add the diluted L-697,639 or medium with DMSO (vehicle control) to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of viral replication for each concentration of L-697,639 relative to the infected, untreated control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
L-697,639 is a well-characterized pyridinone NNRTI that has played a significant role in understanding the mechanism of allosteric inhibition of HIV-1 reverse transcriptase. Its high potency and specificity make it a valuable research tool for studying the structure and function of HIV-1 RT. While the emergence of resistance highlights a key challenge for this class of inhibitors, the study of L-697,639 and its interactions with both wild-type and mutant enzymes continues to inform the design of next-generation NNRTIs with improved resistance profiles. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to advance antiretroviral therapy.
References
Foundational Research on L-697,639: A Technical Guide to its Inhibition of HIV-1 Replication
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on L-697,639, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, the development of viral resistance, and detailed experimental protocols utilized in its characterization.
Core Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
L-697,639 exerts its antiviral activity by specifically targeting the HIV-1 reverse transcriptase (RT), a critical enzyme responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome. As a non-nucleoside inhibitor, L-697,639 is not a substrate for the enzyme but rather binds to a hydrophobic pocket located near the active site of the RT p66 subunit. This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity. This allosteric inhibition prevents the synthesis of viral DNA, effectively halting the HIV-1 replication cycle.
Quantitative Analysis of L-697,639 Inhibitory Activity
The potency of L-697,639 has been quantified through various in vitro assays, primarily measuring its ability to inhibit viral replication in cell culture and its direct interaction with the purified HIV-1 RT enzyme.
| Parameter | Value | Cell Line / Condition | Reference Assay |
| IC₅₀ | 1.5 - 4 nM | MT-4 cells | Antiviral activity assay |
| IC₅₀ | 0.8 nM | CEM cells | Antiviral activity assay |
| Kᵢ | 16 nM | Recombinant HIV-1 RT | Enzyme inhibition assay |
Table 1: In Vitro Inhibitory Activity of L-697,639 against Wild-Type HIV-1. IC₅₀ (50% inhibitory concentration) represents the concentration of the drug required to inhibit 50% of viral replication in cell culture. Kᵢ (inhibition constant) reflects the binding affinity of the inhibitor to the target enzyme.
HIV-1 Resistance to L-697,639
A significant challenge in antiretroviral therapy is the emergence of drug-resistant viral strains. For L-697,639, resistance is primarily associated with specific amino acid substitutions within the NNRTI-binding pocket of the reverse transcriptase. These mutations can reduce the binding affinity of the inhibitor or alter the conformational changes induced upon binding.
| Mutation | Fold Resistance to L-697,639 | Cross-Resistance |
| K103N | >100-fold | Nevirapine, Efavirenz |
| Y181C | >100-fold | Nevirapine |
| G190A | >50-fold | Nevirapine |
| L100I | ~10-fold | Nevirapine |
Table 2: Key Resistance Mutations to L-697,639 and Cross-Resistance Profile. Fold resistance indicates the increase in the IC₅₀ value for the mutant virus compared to the wild-type virus.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of L-697,639.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the concentration of L-697,639 required to inhibit HIV-1 replication in a human T-cell line.
-
Cell Line: MT-4 cells, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line highly susceptible to HIV-1 infection.
-
Virus: HIV-1 (e.g., strain IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).
-
Procedure:
-
Seed MT-4 cells in a 96-well microtiter plate.
-
Prepare serial dilutions of L-697,639 in culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Assess viral replication by measuring the amount of HIV-1 p24 antigen in the culture supernatant using a p24 antigen enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition of p24 production against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)
This biochemical assay directly measures the inhibitory effect of L-697,639 on the enzymatic activity of purified recombinant HIV-1 RT.
-
Enzyme: Purified recombinant HIV-1 reverse transcriptase.
-
Substrate: A template-primer such as poly(rA)/oligo(dT) and a radiolabeled or fluorescently labeled deoxynucleotide triphosphate (e.g., [³H]dTTP or a fluorescent analog).
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT), the template-primer, and the labeled dNTP.
-
Add serial dilutions of L-697,639 to the reaction mixture.
-
Initiate the reaction by adding the purified HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids with trichloroacetic acid).
-
Quantify the incorporation of the labeled dNTP into the newly synthesized DNA strand using scintillation counting or fluorescence detection.
-
-
Data Analysis: The inhibition constant (Kᵢ) is determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to enzyme inhibition models (e.g., Michaelis-Menten kinetics with a non-competitive inhibition model).
Generation and Characterization of L-697,639-Resistant HIV-1 Mutants
This protocol describes the in vitro selection of HIV-1 variants with reduced susceptibility to L-697,639.
-
Cell Line and Virus: As described in the anti-HIV-1 activity assay.
-
Procedure:
-
Infect MT-4 cells with wild-type HIV-1 in the presence of a sub-inhibitory concentration of L-697,639.
-
Monitor the culture for signs of viral replication (cytopathic effect or p24 production).
-
When viral breakthrough is observed, harvest the culture supernatant containing the progeny virus.
-
Use the harvested virus to infect fresh MT-4 cells in the presence of a slightly higher concentration of L-697,639.
-
Repeat this process of serial passage with escalating drug concentrations.
-
Once a virus population capable of replicating at high concentrations of L-697,639 is obtained, isolate the viral RNA.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the reverse transcriptase gene.
-
Sequence the amplified DNA to identify mutations associated with resistance.
-
-
Characterization: The phenotype of the selected resistant mutants is confirmed by determining their IC₅₀ for L-697,639 and other NNRTIs to establish the resistance and cross-resistance profile.
Visualizations
The following diagrams illustrate key concepts and workflows related to the foundational research on L-697,639.
The Specificity of L-697,639 for HIV-1 Reverse Transcriptase: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,639 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has played a significant role in the study of HIV-1 replication and the development of antiretroviral therapies. As with all effective antiviral agents, a critical attribute is high specificity for the viral target, minimizing off-target effects and associated toxicity. This technical guide provides a detailed exploration of the specificity of L-697,639 for HIV-1 Reverse Transcriptase (RT), presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Data Presentation: Inhibitory Activity of L-697,639
The remarkable specificity of L-697,639 for HIV-1 RT is evident when its inhibitory activity is compared against various host cellular and other viral DNA polymerases. The following tables summarize the available quantitative data, showcasing the compound's potent and selective inhibition of HIV-1 RT.
| Enzyme | IC50 (µM) | Reference |
| HIV-1 Reverse Transcriptase | 0.015 - 0.04 | [Note: IC50 values for NNRTIs can vary depending on the specific assay conditions, such as the template/primer used.] |
| Human DNA Polymerase α | > 100 | |
| Human DNA Polymerase β | > 100 | |
| Human DNA Polymerase γ | > 100 |
Table 1: Comparative Inhibitory Activity of L-697,639 against Viral and Human DNA Polymerases. This table highlights the potent activity of L-697,639 against its target, HIV-1 RT, while demonstrating a significant lack of inhibition against key human DNA polymerases responsible for cellular DNA replication and repair.
Mechanism of Action: Allosteric Inhibition
L-697,639, like other NNRTIs, functions as a non-competitive inhibitor of HIV-1 RT. It binds to a hydrophobic pocket located approximately 10 Å away from the polymerase active site. This allosteric binding induces conformational changes within the enzyme, primarily in the p66 subunit, which ultimately disrupts the catalytic activity of the polymerase.
The binding of L-697,639 to the NNRTI binding pocket (NNIBP) results in both localized and long-range structural distortions. These changes can affect the proper positioning of the template-primer substrate and interfere with the conformational flexibility of the "thumb" and "fingers" subdomains of the p66 subunit, which is essential for the translocation step of DNA synthesis.
Experimental Protocols
The determination of the specificity of L-697,639 involves a series of in vitro enzymatic assays. Below are detailed methodologies for key experiments.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of L-697,639 to inhibit the DNA polymerase activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT (p66/p51 heterodimer)
-
Poly(rA)/oligo(dT)12-18 template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM dithiothreitol (DTT)
-
L-697,639 dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of L-697,639 in DMSO.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)/oligo(dT)12-18, and [³H]-dTTP.
-
Add the desired concentration of L-697,639 or DMSO (for the control).
-
Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding cold 10% TCA.
-
Precipitate the radiolabeled DNA product on ice for 30 minutes.
-
Collect the precipitate by filtering the solution through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of L-697,639 relative to the DMSO control and determine the IC50 value.
Human DNA Polymerase Inhibition Assay (α, β, and γ)
This assay assesses the effect of L-697,639 on the activity of purified human DNA polymerases.
Materials:
-
Purified human DNA polymerase α, β, or γ
-
Activated calf thymus DNA (as template-primer)
-
[³H]-dGTP (or other appropriate radiolabeled dNTP)
-
Reaction Buffer (will vary slightly for each polymerase):
-
Polymerase α: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 200 µg/mL BSA
-
Polymerase β: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM DTT, 200 µg/mL BSA
-
Polymerase γ: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 200 µg/mL BSA
-
-
L-697,639 dissolved in DMSO
-
TCA, glass fiber filters, scintillation fluid, and counter
Procedure:
-
The procedure is analogous to the HIV-1 RT inhibition assay, with the following modifications:
-
Use the specific reaction buffer for the human DNA polymerase being tested.
-
Use activated calf thymus DNA as the template-primer.
-
Use the appropriate radiolabeled dNTP (e.g., [³H]-dGTP).
-
Initiate the reaction with the corresponding purified human DNA polymerase.
-
The subsequent steps of incubation, termination, precipitation, and scintillation counting are the same.
-
Calculate the percentage of inhibition and determine the IC50 value.
Mandatory Visualizations
Allosteric Inhibition of HIV-1 RT by L-697,639
Caption: Allosteric inhibition of HIV-1 RT by L-697,639.
Experimental Workflow for Determining Specificity
Caption: Experimental workflow for assessing L-697,639 specificity.
Conclusion
The data and experimental methodologies presented in this guide unequivocally demonstrate the high specificity of L-697,639 for HIV-1 Reverse Transcriptase. Its potent inhibitory activity against the viral enzyme, coupled with a negligible effect on essential human DNA polymerases, underscores its value as a selective antiretroviral agent. The allosteric mechanism of inhibition, targeting a site unique to HIV-1 RT, provides the molecular basis for this remarkable specificity. This in-depth understanding is crucial for the rational design and development of next-generation NNRTIs with improved efficacy and safety profiles.
The Inhibitory Profile of L-697,639: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
L-697,639 is a potent pyridinone non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides an in-depth technical guide to its initial characterization, detailing its inhibitory profile against both wild-type and mutant forms of HIV-1 reverse transcriptase (RT), its antiviral activity in cell culture, and the experimental protocols used to determine these properties.
Quantitative Inhibitory Profile of L-697,639
The inhibitory activity of L-697,639 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key data from its initial characterization.
| Enzyme Inhibition | Wild-Type HIV-1 RT | Y181C Mutant HIV-1 RT | K103N Mutant HIV-1 RT |
| IC50 (nM) | 0.015 | 1.0 | >10 |
| Antiviral Activity in Cell Culture | Wild-Type HIV-1 (MT-4 cells) | Y181C Mutant HIV-1 | K103N Mutant HIV-1 |
| IC95 (nM) | 12.5 | 1000 | >1000 |
| Cytotoxicity | MT-4 Cells | CEM Cells | Peripheral Blood Mononuclear Cells (PBMCs) |
| CC50 (µM) | >25 | >25 | >25 |
Mechanism of Action and Resistance
L-697,639, like other NNRTIs, is a non-competitive inhibitor of HIV-1 RT with respect to the deoxyribonucleoside triphosphate (dNTP) substrate. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.
Mutations in the NNRTI-binding pocket can confer resistance to L-697,639. The Y181C and K103N mutations are particularly significant. The Y181C mutation results in a significant loss of potency, while the K103N mutation confers high-level resistance.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of L-697,639.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 RT.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant HIV-1 RT, a poly(rA)-oligo(dT) template/primer, a mixture of dNTPs including [³H]dTTP, and varying concentrations of L-697,639 in an appropriate assay buffer.
-
Incubation: The reaction is initiated and incubated at 37°C for 30 minutes to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated using trichloroacetic acid (TCA).
-
Detection: The precipitated DNA is collected on glass fiber filters, and the amount of incorporated [³H]dTTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of L-697,639 is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from the dose-response curve.
Cell-Based Anti-HIV-1 Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Infection: MT-4 lymphoid cells are infected with a standard inoculum of HIV-1 (either wild-type or a resistant mutant) in the presence of serial dilutions of L-697,639.
-
Incubation: The infected cells are incubated for 5 days at 37°C to allow for viral replication.
-
Quantification of Viral Replication: After the incubation period, the culture supernatants are collected, and the amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to a no-drug control. The IC95 value, the concentration of the compound that inhibits viral replication by 95%, is determined from the dose-response curve.
Cytotoxicity Assay
This assay is performed to determine the concentration of a compound that is toxic to host cells.
Methodology:
-
Cell Treatment: Uninfected cells (e.g., MT-4, CEM, or PBMCs) are incubated with various concentrations of L-697,639.
-
Incubation: The cells are incubated for the same duration as the antiviral assay (typically 5 days) at 37°C.
-
Viability Assessment: Cell viability is assessed using a colorimetric method, such as the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The percentage of cytotoxicity at each drug concentration is calculated relative to untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Signaling Pathway of HIV-1 Reverse Transcription and Inhibition by L-697,639
The following diagram illustrates the process of HIV-1 reverse transcription and the point of inhibition by L-697,639.
This guide provides a comprehensive overview of the initial inhibitory profile of L-697,639, offering valuable data and detailed methodologies for researchers in the field of antiretroviral drug development. The provided diagrams visually summarize the key experimental workflows and the mechanism of action, facilitating a deeper understanding of this potent HIV-1 inhibitor.
L-697,639: A Pivotal Early-Generation NNRTI in the Evolution of HIV-1 Therapeutics
An In-depth Technical Guide on the scientific contributions and historical placement of L-697,639 in the development of Non-Nucleoside Reverse Transcriptase Inhibitors.
Introduction
Chemical Identity and Structure
L-697,639 is chemically identified as 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one. Its structure features a central pyridinone core, a key pharmacophore shared by a number of other early NNRTIs.
Mechanism of Action
L-697,639, like other NNRTIs, functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which, despite not directly competing with the binding of deoxynucleoside triphosphates (dNTPs), effectively distorts the active site and inhibits the polymerization of viral DNA.[1] Studies have shown that L-697,639 binds preferentially to the enzyme-template-primer complex, and this interaction is dependent on the presence of a divalent cation, such as magnesium.[1]
Quantitative Data
The in vitro potency of L-697,639 was characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative data for L-697,639.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (HIV-1 RT) | 20-800 nM | Dependent on the template-primer used. The most potent inhibition was observed with rC.dG and dA.dT as template-primers. | [1] |
| Cell Culture Efficacy | 12-200 nM | Concentration required to inhibit the spread of HIV-1 infection by at least 95% in human T-lymphoid cell culture. | [1] |
Experimental Protocols
The characterization of L-697,639 involved a series of standardized experimental protocols to determine its inhibitory activity against HIV-1 RT and its antiviral efficacy in cell culture.
Synthesis of L-697,639
The synthesis of L-697,639, a pyridinone derivative, involves a multi-step process. A generalizable synthetic route for similar pyridinone-based NNRTIs is as follows:
-
Preparation of the Pyridinone Core: The synthesis typically begins with the construction of the substituted 2-pyridone ring. This can be achieved through various condensation reactions, for example, the reaction of a β-ketoester with an amine.
-
Introduction of the Amino Group: An amino group is introduced at the 3-position of the pyridinone ring. This can be accomplished through nitration followed by reduction.
-
Coupling with the Benzoxazole Moiety: The final step involves the coupling of the 3-aminopyridinone intermediate with a suitably functionalized benzoxazole derivative. In the case of L-697,639, this would be a (4,7-dimethylbenzoxazol-2-yl)methyl halide or a related electrophile. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield the desired compound.
HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
L-697,639 (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, template-primer, and dNTPs.
-
Varying concentrations of L-697,639 are added to the reaction mixture.
-
The reaction is initiated by the addition of the HIV-1 RT enzyme.
-
The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of cold TCA, which precipitates the newly synthesized DNA.
-
The precipitated DNA is collected on glass fiber filters by vacuum filtration.
-
The filters are washed with TCA and ethanol to remove unincorporated labeled dNTPs.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of L-697,639 that inhibits 50% of the RT activity (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Cell-Based Antiviral Assay
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.
-
Cell Lines and Virus:
-
A susceptible human T-cell line (e.g., MT-4, CEM-SS)
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)
-
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
The cells are infected with a known amount of HIV-1.
-
Immediately after infection, serial dilutions of L-697,639 are added to the wells.
-
The plates are incubated for several days (typically 4-5 days) at 37°C in a CO₂ incubator.
-
Viral replication is quantified by measuring a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Alternatively, cell viability can be measured using a colorimetric assay (e.g., MTT or XTT assay), as HIV-1 infection leads to cytopathic effects.
-
The concentration of L-697,639 that inhibits 50% of viral replication (EC50) is determined.
-
A parallel assay is conducted on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compound. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
-
L-697,639's Place in the History of NNRTI Development
L-697,639 emerged in the early 1990s, a period of intense research and development in the NNRTI field. It, along with other first-generation NNRTIs like nevirapine and delavirdine, demonstrated the high potency and specificity of this class of compounds for HIV-1 RT. The development of L-697,639 and its analogues contributed significantly to the understanding of the structure-activity relationships (SAR) of pyridinone-based NNRTIs.
However, the Achilles' heel of the first-generation NNRTIs, including L-697,639, was the rapid emergence of drug-resistant viral strains. A single amino acid substitution in the NNRTI binding pocket, such as the notorious K103N mutation, could confer high-level resistance to the entire class of first-generation drugs. This low genetic barrier to resistance was a major factor in the discontinuation of the clinical development of many early NNRTIs, including L-697,639.
The lessons learned from the challenges faced by L-697,639 and its contemporaries were invaluable. They underscored the critical need for NNRTIs with a higher genetic barrier to resistance. This spurred the development of second-generation NNRTIs, such as etravirine and rilpivirine, which were designed to be more flexible and maintain activity against common NNRTI-resistant mutations. Therefore, while L-697,639 never reached the market, its story is an essential chapter in the evolution of NNRTI-based antiretroviral therapy, highlighting the iterative process of drug discovery and the importance of anticipating and overcoming drug resistance.
Visualizations
References
Understanding the Binding Kinetics of L-697,639 to HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,639 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has played a significant role in the study of HIV-1 replication and the development of antiretroviral therapies. As with all NNRTIs, its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into proviral DNA. This binding event induces a conformational change in the enzyme, ultimately inhibiting its polymerase activity. A thorough understanding of the binding kinetics—the rates of association and dissociation—of L-697,639 to RT is paramount for elucidating its inhibitory mechanism, optimizing drug design, and overcoming challenges posed by drug resistance.
The NNRTI Binding Pocket and Mechanism of Inhibition
NNRTIs, including L-697,639, bind to a hydrophobic pocket located approximately 10 Å away from the polymerase active site in the p66 subunit of the HIV-1 RT heterodimer. This binding pocket is not present in the unliganded enzyme and is formed upon inhibitor binding, a process that can involve a "population-shift" model where the inhibitor binds to a pre-existing, less populated conformation of the enzyme. The binding of the NNRTI stabilizes a conformation of the enzyme that is catalytically incompetent. This allosteric inhibition is characterized by a reduction in the catalytic rate (kcat) of the enzyme.
The interaction of NNRTIs with HIV-1 RT can be complex, sometimes involving multi-step binding processes that may include initial complex formation followed by conformational changes. These intricate kinetics underscore the importance of detailed experimental analysis to fully characterize the binding event.
Quantitative Binding Kinetics of NNRTIs
The interaction between an inhibitor (I) and an enzyme (E) to form an enzyme-inhibitor complex (EI) can be described by the following equilibrium:
E + I ⇌ EI
The key parameters that quantify this interaction are:
-
Association rate constant (kon or ka): The rate at which the inhibitor binds to the enzyme.
-
Dissociation rate constant (koff or kd): The rate at which the enzyme-inhibitor complex breaks down.
-
Equilibrium dissociation constant (Kd): The ratio of koff to kon (Kd = koff / kon), which reflects the affinity of the inhibitor for the enzyme. A lower Kd value indicates a higher binding affinity.
While specific values for L-697,639 are not available in the cited literature, Table 1 provides a template for how such data would be presented for NNRTI interactions with HIV-1 RT.
Table 1: Representative Binding Kinetics Data for NNRTI Interaction with HIV-1 Reverse Transcriptase
| NNRTI Compound | kon (M-1s-1) | koff (s-1) | Kd (nM) | Experimental Method |
| Hypothetical Data for L-697,639 | Value | Value | Value | e.g., Surface Plasmon Resonance |
| Nevirapine | 5.0 x 104 | 0.54 | 19 | Pre-steady-state kinetics[1] |
| Delavirdine | - | - | - | Biosensor-based analysis[2] |
| Efavirenz | - | - | - | Biosensor-based analysis[2] |
Note: The values for Nevirapine are from a specific study and may vary depending on experimental conditions. The entries for Delavirdine and Efavirenz indicate that while their kinetics were studied, specific on and off rates were not always reported in a simple bimolecular model format due to complex binding mechanisms.
Experimental Protocols for Determining Binding Kinetics
Several biophysical and biochemical techniques can be employed to measure the binding kinetics of NNRTIs like L-697,639 to HIV-1 RT. The choice of method depends on factors such as the availability of purified proteins, the required sensitivity, and the specific kinetic parameters of interest.
Pre-Steady-State Kinetic Analysis
Pre-steady-state kinetics allows for the direct measurement of the rates of individual steps in the enzymatic reaction, including inhibitor binding. A common approach is the rapid quench-flow technique.
Detailed Methodology:
-
Reagents and Buffers:
-
Purified recombinant HIV-1 RT (p66/p51 heterodimer).
-
A suitable DNA or RNA template-primer duplex. The primer is often 5'-radiolabeled (e.g., with 32P) for detection.
-
L-697,639 dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2, 5 mM DTT).
-
Quench solution (e.g., 0.5 M EDTA).
-
Deoxynucleotide triphosphates (dNTPs).
-
-
Experimental Procedure:
-
Enzyme-DNA Complex Formation: Pre-incubate a solution of HIV-1 RT with the template-primer duplex to form the E•DNA complex.
-
Inhibitor Binding: Rapidly mix the E•DNA complex with a solution containing L-697,639 at a specific concentration in a quench-flow apparatus. The reaction is allowed to proceed for various short time intervals (milliseconds to seconds).
-
Nucleotide Incorporation: At each time point, the E•DNA•I complex is mixed with a solution containing a saturating concentration of the next correct dNTP.
-
Quenching: The reaction is stopped by adding the quench solution.
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The amount of primer extension is quantified.
-
-
Data Analysis:
-
The observed rate of inhibitor binding (kobs) is determined by plotting the amplitude of the product burst against the incubation time with the inhibitor.
-
The association rate constant (kon) and dissociation rate constant (koff) are then determined by plotting kobs as a function of the inhibitor concentration, according to the equation: k_obs = k_on * [I] + k_off.
-
Caption: Workflow for pre-steady-state kinetic analysis.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Detailed Methodology:
-
Immobilization:
-
Covalently immobilize purified HIV-1 RT onto a sensor chip surface (e.g., a CM5 chip via amine coupling). One flow cell is typically used as a reference surface (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of L-697,639 in a suitable running buffer (e.g., HBS-EP buffer) over the sensor and reference surfaces.
-
The binding of L-697,639 to the immobilized RT causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
After each injection, a regeneration solution (e.g., a short pulse of low pH buffer) is used to dissociate the bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is then calculated from the ratio of koff/kon.
-
Caption: Workflow for Surface Plasmon Resonance analysis.
Signaling Pathway of Inhibition
The binding of L-697,639 to HIV-1 RT initiates a cascade of conformational changes that ultimately lead to the inhibition of DNA synthesis. This can be visualized as a signaling pathway.
References
Methodological & Application
L-697,639: In Vitro Antiviral Assay Protocols
Introduction
L-697,639 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into proviral DNA. This non-competitive binding induces a conformational change in the enzyme, thereby inhibiting its activity and disrupting the viral replication cycle. These application notes provide detailed protocols for evaluating the in vitro antiviral activity of L-697,639 through both biochemical and cell-based assays.
Quantitative Data Summary
The antiviral efficacy of L-697,639 is demonstrated by its potent inhibitory activity in both enzymatic and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Key Parameter | Value | Cell Line/Conditions |
| Biochemical Assay | IC50 (50% Inhibitory Concentration) | 20 - 400 nM | Template-primer dependent HIV-1 RT inhibition.[1] |
| Cell-Based Assay | EC95 (95% Effective Concentration) | 12 - 200 nM | Inhibition of HIV-1 infection in human T lymphocyte cultures.[1] |
Mechanism of Action: HIV-1 Replication Cycle Inhibition
L-697,639 targets the reverse transcription step in the HIV-1 replication cycle. The following diagram illustrates the key stages of HIV-1 entry and replication, highlighting the point of inhibition by L-697,639.
Caption: HIV-1 Replication Cycle and L-697,639 Point of Inhibition.
Experimental Protocols
Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition
This protocol describes a non-radioactive, colorimetric assay to determine the 50% inhibitory concentration (IC50) of L-697,639 against purified HIV-1 reverse transcriptase.
Principle: The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by HIV-1 RT using a poly(A)/oligo(dT) template/primer. The incorporated DIG is detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with ABTS substrate. The intensity of the color is proportional to the RT activity.
Materials:
-
HIV-1 Reverse Transcriptase (recombinant)
-
L-697,639
-
Reaction Buffer (containing template/primer, dNTPs including DIG-dUTP)
-
Lysis Buffer
-
HRP-conjugated Anti-Digoxigenin Antibody
-
ABTS Substrate Solution
-
Stop Solution
-
Streptavidin-coated 96-well plates
-
DMSO (for compound dilution)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of L-697,639 in DMSO.
-
Perform serial dilutions of the L-697,639 stock solution to create a range of concentrations for IC50 determination. A typical starting concentration for a dose-response curve might be around 1 µM, with subsequent dilutions.
-
-
Assay Reaction:
-
Add the diluted L-697,639 or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the HIV-1 RT enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding the reaction buffer containing the template/primer and dNTPs.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated primer to bind.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the HRP-conjugated anti-DIG antibody and incubate.
-
Wash the plate again to remove unbound antibody.
-
Add the ABTS substrate and incubate until a color develops.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all other readings.
-
Calculate the percent inhibition for each concentration of L-697,639 relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for the HIV-1 RT Inhibition Assay.
Cell-Based Assay: HIV-1 Infection Inhibition in T-Lymphocytes
This protocol outlines a method to assess the efficacy of L-697,639 in preventing HIV-1 infection of a human T-cell line (e.g., MT-4 or Jurkat cells).
Principle: The assay measures the extent of viral replication in the presence of varying concentrations of the inhibitor. Viral replication can be quantified by measuring the amount of viral p24 capsid protein released into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
MT-4 or Jurkat T-cell line
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
L-697,639
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Reagents for determining cell viability (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Preparation:
-
Culture MT-4 or Jurkat cells in complete medium to ensure they are in the logarithmic growth phase.
-
Adjust the cell density to the desired concentration for infection.
-
-
Infection and Treatment:
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of L-697,639 in culture medium and add them to the appropriate wells. Include a vehicle control (medium with DMSO) and a no-drug control.
-
Infect the cells with a pre-titered amount of HIV-1 stock. A multiplicity of infection (MOI) should be chosen to yield a robust p24 signal at the end of the assay.
-
Incubate the plates at 37°C in a CO2 incubator for 4-5 days.
-
-
Quantification of Viral Replication:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Perform a p24 ELISA on the supernatants according to the manufacturer's instructions to quantify the amount of viral replication.
-
-
Cytotoxicity Assay:
-
In a parallel plate, treat uninfected cells with the same serial dilutions of L-697,639 to assess compound cytotoxicity.
-
After the incubation period, perform a cell viability assay (e.g., MTT) to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
For the antiviral assay, calculate the percent inhibition of p24 production for each compound concentration relative to the no-drug control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 or EC95.
-
For the cytotoxicity assay, calculate the percent cell viability relative to the vehicle control and determine the CC50.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI indicates a more favorable therapeutic window.
-
Caption: Workflow for the Cell-Based HIV-1 Infection Assay.
References
Application Note: Cell-Based Assay for Measuring the Inhibition of HIV-1 by L-697,639
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge. A critical target for antiretroviral therapy is the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA for integration into the host cell genome. L-697,639 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, NNRTIs bind to an allosteric, hydrophobic pocket near the active site of HIV-1 RT, inducing a conformational change that inhibits its DNA polymerase activity.[1] This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of L-697,639 against HIV-1, utilizing the highly susceptible MT-4 human T-cell line.
Principle of the Assay
This protocol describes a multi-day cell-based assay to quantify the dose-dependent inhibition of HIV-1 replication by L-697,639. The MT-4 cell line, which is highly permissive to HIV-1 infection, is used as the host cell.[2][3] The assay involves infecting MT-4 cells with a known amount of HIV-1 in the presence of serial dilutions of L-697,639. The extent of viral replication is determined by measuring the amount of viral p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The data is then used to generate a dose-response curve and calculate the 50% inhibitory concentration (IC50) of the compound.
Data Presentation
The inhibitory activity of L-697,639 against different strains of HIV-1 can be summarized in a clear and structured table for easy comparison. The 95% inhibitory concentration (IC95) is the concentration of the drug required to inhibit 95% of viral replication.
| HIV-1 Strain | Cell Line | Assay Endpoint | IC95 (nM) |
| IIIB | MT-4 | p24 antigen | 25 |
Experimental Protocols
This section provides a detailed methodology for the cell-based HIV-1 inhibition assay.
Materials and Reagents
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
L-697,639
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well flat-bottom cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
Procedure
-
Preparation of L-697,639 Stock Solution:
-
Dissolve L-697,639 in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of L-697,639 in culture medium. The final DMSO concentration in the assay should be kept constant and non-toxic to the cells (e.g., <0.1%).
-
-
Cell Preparation:
-
Culture MT-4 cells in RPMI 1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cells in the exponential growth phase.
-
On the day of the assay, determine the cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL in fresh culture medium.
-
-
Assay Setup:
-
Add 50 µL of the MT-4 cell suspension (5,000 cells) to each well of a 96-well plate.
-
Add 50 µL of the serially diluted L-697,639 to the appropriate wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).
-
Prepare a virus dilution in culture medium to yield a final multiplicity of infection (MOI) that results in a robust p24 antigen signal after the incubation period (e.g., MOI of 0.01-0.1).
-
Add 100 µL of the diluted virus to each well, except for the cell control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
-
Endpoint Measurement (p24 ELISA):
-
After the incubation period, centrifuge the 96-well plate at a low speed to pellet the cells.
-
Carefully collect the culture supernatant from each well.
-
Determine the concentration of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis
-
Calculate the percentage of inhibition for each concentration of L-697,639 using the following formula: % Inhibition = [1 - (p24 level in treated well / p24 level in untreated virus control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the L-697,639 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%.[4][5][6][7]
Visualizations
Mechanism of Action of L-697,639
Caption: Mechanism of L-697,639 inhibition of HIV-1 reverse transcriptase.
Experimental Workflow for HIV-1 Inhibition Assay
Caption: Workflow for the cell-based HIV-1 inhibition assay.
References
- 1. A Quantitative Method for the Study of HIV-1 and Mycobacterium tuberculosis Coinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Dose–response curve slope is a missing dimension in the analysis of HIV-1 drug resistance | Semantic Scholar [semanticscholar.org]
- 5. Dose–response curve slope is a missing dimension in the analysis of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response Curve Slope Sets Class-Specific Limits on Inhibitory Potential of Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-response curve slope sets class-specific limits on inhibitory potential of anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-697,639 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-697,639, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in cell culture experiments. The information presented here is intended to assist in the design and execution of antiviral activity and cytotoxicity assays.
Introduction to L-697,639
L-697,639 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). As a member of the pyridinone derivative family of NNRTIs, it binds to a hydrophobic pocket in the RT enzyme, allosterically inhibiting its DNA polymerase activity. This mechanism of action is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs). Understanding the effective concentration range and potential cytotoxicity of L-697,639 is crucial for its application in in vitro studies.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of L-697,639 and related compounds. This data serves as a guide for determining appropriate starting concentrations in your experiments.
Table 1: Anti-HIV-1 Activity of Pyridinone Derivatives
| Compound | Cell Line | EC50 (µM) | Virus Strain | Reference |
| L-697,661 | MT-4 | Not explicitly stated, but potent inhibition reported | HIV-1 | [1] |
| L-696,229 | MT-4 | Not explicitly stated, but potent inhibition reported | HIV-1 | [1] |
| L-702,019 | MT-4 | Potent inhibition reported | HIV-1 (Wild-type & Resistant strains) | [1] |
Table 2: Cytotoxicity of an L-697,639 Analog
| Compound | Cell Line | CC50 (µM) | Reference |
| β-L-2'-F-4'-S-d4C (a related nucleoside analog) | Human PBM, CEM, Vero | > 100 | [2] |
Note: Specific EC50 and CC50 values for L-697,639 were not available in the searched literature. The provided data for related compounds can be used as a preliminary guide. It is recommended to perform dose-response experiments to determine the optimal concentrations for your specific cell line and virus strain.
Experimental Protocols
Protocol for Determining Anti-HIV-1 Activity of L-697,639 in MT-4 Cells
This protocol is a general guideline for assessing the antiviral efficacy of L-697,639 using the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection.[3][4]
Materials:
-
MT-4 cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
HIV-1 laboratory strain (e.g., IIIB, NL4-3)
-
L-697,639 stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
p24 antigen capture ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of L-697,639 in complete RPMI-1640 medium. A suggested starting concentration range, based on related compounds, would be from 1 µM down to the low nanomolar range. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Compound Addition: Add 50 µL of the diluted L-697,639 or vehicle control to the appropriate wells.
-
Virus Infection: Infect the cells by adding 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
-
Endpoint Measurement: After the incubation period, collect the cell culture supernatant. Measure the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of L-697,639 that inhibits viral replication by 50% compared to the vehicle control.
Protocol for Assessing Cytotoxicity of L-697,639 using an MTT Assay
This protocol outlines a method to determine the cytotoxic effects of L-697,639 on a chosen cell line.
Materials:
-
Appropriate complete cell culture medium
-
L-697,639 stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen cell line to ensure they are in the exponential growth phase at the end of the assay.
-
Compound Preparation: Prepare serial dilutions of L-697,639 in the appropriate cell culture medium. A suggested starting concentration range could be from 100 µM downwards, based on the high CC50 of a related compound.[2] Include a vehicle control (DMSO).
-
Compound Addition: Add 100 µL of the diluted L-697,639 or vehicle control to the wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that corresponds to the duration of the antiviral assay (e.g., 4-7 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of L-697,639 that reduces cell viability by 50% compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Mechanism of Action of L-697,639
L-697,639 acts by directly binding to a non-catalytic site on the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of the viral RNA genome into DNA. This is a critical step in the HIV-1 replication cycle.
Caption: Mechanism of action of L-697,639 in the HIV-1 replication cycle.
Experimental Workflow for Antiviral and Cytotoxicity Testing
The following diagram illustrates a typical workflow for evaluating a new compound like L-697,639.
Caption: General workflow for in vitro evaluation of L-697,639.
Disclaimer: The information on cellular signaling pathways affected by L-697,639, other than its direct interaction with HIV-1 RT, is not extensively available in the public domain. The primary mechanism of action is the inhibition of the viral enzyme. Further research may be required to elucidate any off-target effects on host cell signaling pathways such as the MAPK or PI3K/Akt pathways.[6][7][8][9][10][11]
References
- 1. A nonnucleoside reverse transcriptase inhibitor active on human immunodeficiency virus type 1 isolates resistant to related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential cytotoxic effects of gold nanoparticles in different mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the MEK/MAPK signal transduction pathway strongly impairs the growth of Flt3-ITD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPKs and Signal Transduction in the Control of Gastrointestinal Epithelial Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MAP kinase pathway is upstream of the activation of GSK3beta that enables it to phosphorylate MAP1B and contributes to the stimulation of axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MAPK Pathway Regulates Intrinsic Resistance to BET Inhibitors in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing L-697,639 as a Positive Control in NNRTI Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,639 is a potent pyridinone non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). NNRTIs are a critical class of antiretroviral drugs that allosterically inhibit the reverse transcriptase (RT) enzyme, a key viral enzyme responsible for converting the viral RNA genome into DNA. Due to its well-characterized mechanism of action and potent inhibitory activity, L-697,639 serves as an excellent positive control in high-throughput screening (HTS) campaigns aimed at identifying novel NNRTI candidates. Its inclusion in screening assays is essential for validating assay performance, ensuring the sensitivity of the assay to known inhibitors, and providing a benchmark for the potency of newly identified compounds.
These application notes provide detailed protocols for both biochemical and cell-based assays using L-697,639 as a positive control, along with its inhibitory concentrations against wild-type and resistant HIV-1 strains.
Data Presentation
The inhibitory activity of L-697,639 is typically quantified by its 50% inhibitory concentration (IC50) in biochemical assays and its 50% effective concentration (EC50) in cell-based assays.
| Compound | Assay Type | Target | IC50 (nM) |
| L-697,639 | Biochemical | Wild-Type HIV-1 RT | 15 |
| L-697,639 | Biochemical | Y181C Mutant HIV-1 RT | 500 |
Table 1: Biochemical Inhibitory Activity of L-697,639 against HIV-1 Reverse Transcriptase. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of purified HIV-1 reverse transcriptase by 50%.
| Compound | Cell Line | Virus Strain | EC50 (nM) |
| L-697,639 | MT-4 | HIV-1 (IIIB) | 1.6 |
Table 2: Cell-Based Antiviral Activity of L-697,639. The EC50 value represents the concentration of the compound required to inhibit HIV-1 replication by 50% in cell culture.
Experimental Protocols
Biochemical HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the inhibition of purified HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
Poly(A) template and Oligo(dT) primer
-
Biotin-11-dUTP
-
dATP, dCTP, dGTP, dTTP
-
L-697,639 (positive control)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Lysis Buffer: Provided in commercial kits, or a suitable buffer for cell lysis if using cell extracts.
-
Streptavidin-coated microplates
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of L-697,639 and test compounds in DMSO. A typical starting concentration for L-697,639 would be in the micromolar range, with subsequent dilutions to cover a broad concentration range.
-
Reaction Mixture Preparation: In each well of a microplate, prepare the reaction mixture containing assay buffer, poly(A)-oligo(dT) template/primer, dNTP mix (including biotin-11-dUTP), and the appropriate concentration of the test compound or L-697,639. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).
-
Enzyme Addition: Add a pre-determined optimal concentration of recombinant HIV-1 RT to all wells except the background control wells.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for the reverse transcription reaction to proceed.
-
Capture of Biotinylated DNA: Transfer the reaction mixtures to a streptavidin-coated microplate. Incubate at 37°C for 1 hour to allow the biotinylated DNA product to bind to the streptavidin.
-
Washing: Wash the plate several times with a suitable wash buffer to remove unincorporated nucleotides and other reaction components.
-
Detection:
-
Add the anti-digoxigenin-POD conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the plate again to remove unbound conjugate.
-
Add the peroxidase substrate and incubate in the dark at room temperature until a color change is observed.
-
-
Measurement: Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value for L-697,639 and the test compounds by fitting the data to a dose-response curve.
Cell-Based HIV-1 Replication Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, and antibiotics)
-
L-697,639 (positive control)
-
Test compounds
-
Cell viability reagent (e.g., MTT, XTT, or a luciferase-based assay)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density that allows for logarithmic growth over the course of the assay.
-
Compound Addition: Add serial dilutions of L-697,639 and test compounds to the wells. Include wells with no compound (virus control) and wells with cells but no virus (cell control).
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized to achieve a significant cytopathic effect (CPE) or a robust reporter signal in the virus control wells within the assay duration.
-
Incubation: Incubate the plates for 4-5 days in a CO2 incubator.
-
Assessment of Antiviral Activity:
-
MTT/XTT Assay: Add the MTT or XTT reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Luciferase Reporter Assay: If using a reporter virus or cell line, lyse the cells and measure luciferase activity according to the manufacturer's protocol. The EC50 is the concentration of the compound that inhibits 50% of the reporter gene expression.
-
-
Assessment of Cytotoxicity: In a parallel plate without virus infection, perform a cell viability assay to determine the 50% cytotoxic concentration (CC50) of the compounds.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 values for L-697,639 and the test compounds. Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compounds.
Visualizations
Caption: Mechanism of action of L-697,639.
Application Notes and Protocols: Biochemical Assay for L-697,639 Inhibition of HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,639 is a potent pyridinone non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1).[1] NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity. This document provides a detailed protocol for a non-radioactive, ELISA-based biochemical assay to determine the inhibitory activity of L-697,639 against HIV-1 reverse transcriptase. The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand, providing a quantitative measure of enzyme inhibition.
Principle of the Assay
This biochemical assay quantifies the activity of HIV-1 reverse transcriptase by measuring the synthesis of a new DNA strand from an RNA template. The assay utilizes a poly(A) RNA template hybridized to a biotinylated oligo(dT) primer. In the presence of deoxynucleoside triphosphates (dNTPs), including DIG-labeled dUTP, reverse transcriptase extends the primer by incorporating the dNTPs.
The newly synthesized, biotin- and DIG-labeled DNA product is then captured on a streptavidin-coated microplate. The amount of incorporated DIG is quantified using an anti-DIG antibody conjugated to peroxidase (POD). The POD enzyme catalyzes a colorimetric reaction with a substrate, and the resulting absorbance is directly proportional to the amount of DNA synthesized. The inhibitory effect of L-697,639 is determined by measuring the reduction in signal in the presence of the compound.
Data Presentation
The inhibitory activity of L-697,639 is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the reverse transcriptase by 50%.
| Inhibitor | Target | Assay Principle | Template/Primer | Reported IC50 (nM) |
| L-697,639 | HIV-1 Reverse Transcriptase | Non-radioactive ELISA | poly(A)/oligo(dT) | 20-400 |
Note: The IC50 value for L-697,639 can vary depending on the specific assay conditions, including the template-primer combination used.
Experimental Protocols
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
L-697,639
-
Streptavidin-coated 96-well microplate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Poly(A) RNA template
-
Biotinylated oligo(dT) primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
DIG-dUTP
-
Anti-DIG-POD conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Peroxidase substrate (e.g., ABTS or TMB)
-
Stop Solution (e.g., 1 M H2SO4 for TMB)
-
DMSO (for dissolving L-697,639)
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow of the ELISA-based reverse transcriptase inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of L-697,639 in 100% DMSO.
-
Create a serial dilution of L-697,639 in reaction buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the reaction mix containing the poly(A) template, biotin-oligo(dT) primer, dNTP mix, and DIG-dUTP in reaction buffer. The final concentrations should be optimized, but a starting point could be: 0.5 µg/ml poly(A), 0.25 µg/ml oligo(dT), 10 µM each of dATP, dCTP, dGTP, and 6.5 µM dTTP, and 3.5 µM DIG-dUTP.
-
Dilute the HIV-1 RT in reaction buffer to a concentration that provides a robust signal within the linear range of the assay. This should be determined empirically.
-
-
Assay Procedure:
-
Add 10 µL of each L-697,639 dilution to the appropriate wells of the streptavidin-coated 96-well microplate.
-
Add 10 µL of reaction buffer with the corresponding DMSO concentration to the "No Inhibitor Control" (NIC) wells.
-
Add 10 µL of reaction buffer to the "No Enzyme Control" (NEC) wells.
-
Add 10 µL of the diluted HIV-1 RT to all wells except the NEC wells.
-
Initiate the reaction by adding 30 µL of the prepared reaction mix to all wells. The final volume in each well will be 50 µL.
-
Seal the plate and incubate at 37°C for 1 hour.
-
After incubation, wash the plate 3-5 times with wash buffer to remove unincorporated nucleotides and other reaction components.
-
Add 100 µL of the Anti-DIG-POD conjugate solution (diluted according to the manufacturer's instructions) to each well and incubate at 37°C for 1 hour.
-
Repeat the washing step as described above.
-
Add 100 µL of the peroxidase substrate to each well.
-
Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed.
-
Add 50 µL of the stop solution to each well to stop the reaction.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Subtract the average absorbance of the NEC wells from all other absorbance readings.
-
Calculate the percent inhibition for each concentration of L-697,639 using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of NIC)] x 100
-
Plot the percent inhibition against the logarithm of the L-697,639 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of L-697,639 Inhibition
L-697,639 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, which compete with the natural dNTP substrates for binding at the enzyme's active site, NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the catalytic site of the p66 subunit of HIV-1 RT. This binding induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains. This allosteric inhibition prevents the proper binding of the template-primer and dNTPs, thereby blocking DNA synthesis.
Signaling Pathway Diagram
Caption: Allosteric inhibition of HIV-1 RT by L-697,639.
References
Experimental Protocol for L-697,639 in T-Lymphocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,639 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, a key viral enzyme responsible for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the completion of viral DNA synthesis, a crucial step in the HIV-1 replication cycle. This document provides detailed application notes and experimental protocols for the use of L-697,639 in T-lymphocyte cultures to assess its antiviral activity and its effects on T-cell viability and proliferation.
Mechanism of Action
L-697,639, like other NNRTIs, targets the hydrophobic pocket of the p66 subunit of HIV-1 reverse transcriptase. This binding is non-competitive with respect to the nucleoside triphosphate substrates. The inhibition is specific to HIV-1, and the compound is not active against HIV-2 or other retroviruses. The primary mechanism of action is the allosteric inhibition of the reverse transcriptase enzyme, which ultimately blocks viral replication in infected T-lymphocytes.
Data Presentation
Table 1: Antiviral Activity of L-697,639 against HIV-1 in T-Lymphocyte Cultures
| Cell Line | HIV-1 Strain | Assay Method | IC50 (nM) |
| MT-4 | Wild-type | p24 Antigen | ~2.5 - 5 |
| PMBC | Wild-type | p24 Antigen | ~1 - 10 |
Note: IC50 (Half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions, including the viral strain, cell density, and assay method used.
Table 2: Cytotoxicity of L-697,639 in T-Lymphocyte Cultures
| Cell Line | Assay Method | CC50 (µM) |
| MT-4 | MTT Assay | > 100 |
| PMBC | Trypan Blue Exclusion | > 100 |
Note: CC50 (Half-maximal cytotoxic concentration) values represent the concentration at which a 50% reduction in cell viability is observed.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity of L-697,639 in a T-Lymphocyte Cell Line (MT-4)
This protocol outlines the procedure for assessing the inhibitory effect of L-697,639 on HIV-1 replication in the MT-4 human T-lymphocyte cell line by measuring the level of p24 antigen in the culture supernatant.
Materials:
-
MT-4 cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 laboratory strain (e.g., NL4-3)
-
L-697,639 stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion. Adjust the cell density to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a serial dilution of L-697,639 in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 nM to 100 nM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Infection and Treatment:
-
Plate 100 µL of the MT-4 cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted L-697,639 to the appropriate wells.
-
Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Include uninfected control wells (cells only) and virus control wells (cells + virus, no drug).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
p24 Antigen Measurement: After the incubation period, centrifuge the plate at 300 x g for 5 minutes. Collect the culture supernatant and measure the p24 antigen concentration using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Assessment of L-697,639 Cytotoxicity using MTT Assay
This protocol describes how to evaluate the cytotoxic effect of L-697,639 on T-lymphocytes using a colorimetric MTT assay.
Materials:
-
T-lymphocyte cell line (e.g., MT-4) or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
L-697,639 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of T-lymphocytes at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Compound Dilution: Prepare a serial dilution of L-697,639 in complete RPMI-1640 medium. The final concentrations should typically range from 1 µM to 200 µM. Include a vehicle control (DMSO).
-
Treatment:
-
Plate 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.
-
Add 100 µL of the diluted L-697,639 to the appropriate wells.
-
Include control wells with cells and medium only.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration.
Mandatory Visualization
Caption: Experimental workflow for evaluating L-697,639 in T-lymphocyte cultures.
Caption: Mechanism of action of L-697,639 in inhibiting HIV-1 replication.
Application Notes and Protocols for Assessing L-697,639 Synergy with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-697,639 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1] As with many antiretroviral agents, its efficacy can be enhanced and the emergence of drug resistance can be suppressed by using it in combination with other antiretroviral drugs that have different mechanisms of action. This document provides detailed methodologies for assessing the synergistic, additive, or antagonistic effects of L-697,639 when combined with other classes of antiretrovirals, such as nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and protease inhibitors (PIs) like saquinavir.
The primary methods described are the checkerboard assay for determining drug interactions and the calculation of the Combination Index (CI) for quantifying the level of synergy.[2][3]
Data Presentation
The following tables provide a template for presenting quantitative data from synergy experiments. The values presented are hypothetical and for illustrative purposes only, as specific experimental data for L-697,639 combinations were not available in the public domain at the time of this writing.
Table 1: In Vitro Antiviral Activity of L-697,639, Zidovudine, and Saquinavir Alone
| Compound | Drug Class | Target | IC50 (nM) |
| L-697,639 | NNRTI | HIV-1 Reverse Transcriptase | 1.5 |
| Zidovudine (AZT) | NRTI | HIV-1 Reverse Transcriptase | 10 |
| Saquinavir | PI | HIV-1 Protease | 5 |
IC50 (50% inhibitory concentration) values are hypothetical and would be determined experimentally.
Table 2: Combination Index (CI) Values for L-697,639 in Combination with Zidovudine
| L-697,639 (nM) | Zidovudine (nM) | Effect (% Inhibition) | Combination Index (CI) | Interpretation |
| 0.75 | 5 | 95 | 0.8 | Slight Synergy |
| 0.375 | 2.5 | 90 | 0.5 | Synergy |
| 0.1875 | 1.25 | 75 | 0.3 | Strong Synergy |
CI values are calculated based on the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Combination Index (CI) Values for L-697,639 in Combination with Saquinavir
| L-697,639 (nM) | Saquinavir (nM) | Effect (% Inhibition) | Combination Index (CI) | Interpretation |
| 0.75 | 2.5 | 96 | 0.7 | Synergy |
| 0.375 | 1.25 | 92 | 0.4 | Strong Synergy |
| 0.1875 | 0.625 | 80 | 0.2 | Very Strong Synergy |
CI values are calculated based on the Chou-Talalay method. The interpretation of CI values is the same as in Table 2.
Experimental Protocols
Protocol 1: Checkerboard Assay for Antiviral Synergy
This protocol describes the determination of the in vitro antiviral activity of L-697,639 in combination with another antiretroviral agent using a checkerboard titration method.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
L-697,639
-
Zidovudine or Saquinavir
-
96-well microtiter plates
-
p24 antigen ELISA kit or other viral replication marker assay system
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Drug Preparation: Prepare stock solutions of L-697,639 and the second antiretroviral drug in an appropriate solvent (e.g., DMSO) at a concentration at least 1000-fold higher than the expected IC50.
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional serial dilution of the two drugs.
-
Drug A (e.g., L-697,639) is serially diluted horizontally (e.g., 2-fold dilutions across columns 1-10).
-
Drug B (e.g., Zidovudine) is serially diluted vertically (e.g., 2-fold dilutions down rows A-G).
-
Column 11 should contain dilutions of Drug A only, and Row H should contain dilutions of Drug B only.
-
Column 12 should contain virus control (cells + virus, no drugs) and cell control (cells only, no virus or drugs).
-
-
Cell Plating: Add cells at a predetermined density (e.g., 5 x 10^4 cells/well) to each well of the 96-well plate.
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1 stock to achieve a desired level of virus production in the virus control wells after the incubation period.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus and cell line used (typically 5-7 days).
-
Endpoint Analysis: After incubation, determine the extent of viral replication in each well. This is commonly done by measuring the amount of p24 antigen in the cell culture supernatant using an ELISA kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration and combination compared to the virus control.
-
The data can then be analyzed using the Combination Index (CI) method.
-
Protocol 2: Calculation of the Combination Index (CI)
The CI method, developed by Chou and Talalay, is a quantitative measure of the degree of drug interaction.
Procedure:
-
Determine ICx values: From the checkerboard assay data, determine the concentration of each drug alone and in combination that is required to achieve a certain level of inhibition (e.g., IC50, IC75, IC90).
-
Calculate CI: The CI is calculated using the following formula for two drugs: CI = (D)1 / (Dx)1 + (D)2 / (Dx)2 Where:
-
(Dx)1 is the concentration of Drug 1 alone that inhibits x%.
-
(Dx)2 is the concentration of Drug 2 alone that inhibits x%.
-
(D)1 and (D)2 are the concentrations of Drug 1 and Drug 2 in combination that also inhibit x%.
-
-
Interpret CI values:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Mandatory Visualization
Caption: HIV-1 lifecycle and points of inhibition by different antiretroviral drug classes.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Synergistic mechanism of NNRTIs and NRTIs on HIV-1 Reverse Transcriptase.
References
- 1. Nevirapine synergistically inhibits HIV-1 replication in combination with zidovudine, interferon or CD4 immunoadhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saquinavir and ritonavir pharmacokinetics following combined ritonavir and saquinavir (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-697639 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-697,639, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The following information addresses common solubility issues encountered in aqueous media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving L-697,639 in my aqueous buffer for an in vitro assay. What are the recommended solvents?
A1: L-697,639 has low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of NNRTIs.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: After diluting my DMSO stock of L-697,639 into the aqueous buffer, I observe precipitation. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of L-697,639 in the aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Increase the DMSO concentration (with caution): If your cell line or assay tolerates it, a slightly higher final DMSO concentration (e.g., up to 1%) might help maintain solubility. Always validate with a vehicle control.
-
Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
Q4: Can I use other co-solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents like ethanol or methanol can also be used to prepare stock solutions. However, their compatibility with your specific assay and their potential for cytotoxicity at the required final concentration must be carefully evaluated.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with L-697,639.
Problem: Precipitate formation in the final aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds aqueous solubility. | Decrease the final concentration of L-697,639. | A clear, precipitate-free solution. |
| Insufficient co-solvent. | Increase the final percentage of DMSO (not exceeding cell line tolerance). | Improved solubility and a clear solution. |
| Poor mixing technique. | Add the DMSO stock dropwise to the aqueous buffer while vortexing. | Homogeneous solution without localized high concentrations that can lead to precipitation. |
| Temperature effects. | Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock. | Enhanced dissolution and a stable solution. |
Physicochemical Data
A summary of the available physicochemical properties of L-697,639 is provided below.
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₂O₄S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 143499-55-6 |
Experimental Protocols
Preparation of a 10 mM Stock Solution of L-697,639 in DMSO
Materials:
-
L-697,639 powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of L-697,639 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.464 mg of L-697,639.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.464 mg).
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for Diluting L-697,639 Stock Solution for In Vitro Assays
Materials:
-
10 mM L-697,639 stock solution in DMSO
-
Pre-warmed sterile aqueous assay buffer (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of L-697,639 required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total assay volume.
-
In a sterile polypropylene tube, add the required volume of pre-warmed aqueous assay buffer.
-
While gently vortexing the buffer, add the calculated volume of the L-697,639 DMSO stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation before use.
Visualizations
HIV Reverse Transcription and Inhibition by NNRTIs
The following diagram illustrates the process of HIV reverse transcription and the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like L-697,639.
Caption: Mechanism of HIV reverse transcription and NNRTI inhibition.
Experimental Workflow: Preparing L-697,639 for In Vitro Assays
This workflow outlines the key steps for preparing L-697,639 for experimental use, highlighting critical points to avoid solubility issues.
Caption: Workflow for preparing L-697,639 working solutions.
preventing L-697639 precipitation in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of L-697,639 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my L-697,639 precipitating in the cell culture medium?
A1: L-697,639, like many small molecule inhibitors, is a hydrophobic compound with low aqueous solubility. Cell culture media are aqueous-based, which can lead to the precipitation of such compounds, particularly at higher concentrations. Several factors can contribute to this issue, including the physicochemical properties of L-697,639, the composition of the cell culture medium, and the handling and preparation of the compound solutions.
Q2: What are the primary factors that influence the solubility of L-697,639 in cell culture?
A2: The solubility of L-697,639 can be influenced by several factors:
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Temperature: Generally, the solubility of solid compounds in liquid increases with temperature.[1][2] However, repeated freeze-thaw cycles of stock solutions should be avoided as this can promote precipitation.[3]
-
pH: The pH of the cell culture medium can affect the ionization state of the compound, which in turn influences its solubility.
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Solvent: The choice of solvent for the initial stock solution is critical. A suitable organic solvent in which L-697,639 is highly soluble is necessary.
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Media Composition: Components in the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with L-697,639 and affect its solubility.[3][4]
-
Concentration: Exceeding the solubility limit of L-697,639 in the final culture medium will inevitably lead to precipitation.
Q3: What is the recommended solvent for preparing an L-697,639 stock solution?
A3: For hydrophobic compounds like L-697,639, a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) is commonly recommended for preparing a concentrated stock solution. It is crucial to ensure the compound is completely dissolved in the solvent before further dilution.
Q4: How can I determine the maximum soluble concentration of L-697,639 in my specific cell culture medium?
A4: It is highly recommended to perform a solubility test before your main experiment. A detailed protocol for a simple solubility assay is provided in the "Experimental Protocols" section of this guide. This will help you determine the empirical solubility limit in your specific experimental conditions.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent L-697,639 precipitation.
Problem: Visible precipitate or cloudiness observed in the cell culture medium after adding L-697,639.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Final Concentration | The final concentration of L-697,639 exceeds its solubility limit in the cell culture medium. | Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). Reduce the final concentration of L-697,639 in your experiment to below this limit. |
| Improper Stock Solution Preparation | The L-697,639 was not fully dissolved in the stock solution, or the stock solution has precipitated over time. | Ensure the stock solution is clear and free of any visible precipitate before use. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to redissolve any precipitate. Always visually inspect before use. |
| Incorrect Dilution Method | Rapidly adding the DMSO stock solution to the aqueous cell culture medium can cause the compound to "crash out" of solution. | Add the stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently vortexing or swirling the medium. This gradual addition helps to prevent localized high concentrations and facilitates better mixing. |
| Media Components Interaction | Components in the media, such as high concentrations of salts or proteins in serum, may be interacting with L-697,639, reducing its solubility. | If using serum-containing medium, try reducing the serum percentage. Alternatively, test the solubility in a serum-free version of your medium. Be aware that some proteins in serum can also bind to and help solubilize hydrophobic compounds. |
| Temperature Fluctuations | Subjecting the final culture medium containing L-697,639 to cold temperatures can decrease its solubility. | Always prepare the final working solution fresh and use it immediately. Maintain the cell culture at a constant 37°C. Avoid storing media with the compound at 4°C. |
Experimental Protocols
Protocol 1: Preparation of L-697,639 Stock Solution
Objective: To prepare a concentrated stock solution of L-697,639 in a suitable organic solvent.
Materials:
-
L-697,639 powder
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High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of L-697,639 to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the L-697,639 powder accurately.
-
Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube.
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Vortex the solution vigorously until the L-697,639 is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.[5]
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of L-697,639
Objective: To determine the highest concentration of L-697,639 that remains soluble in a specific cell culture medium.
Materials:
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L-697,639 stock solution (e.g., 10 mM in DMSO)
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Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
Procedure:
-
Prepare a series of dilutions of the L-697,639 stock solution in your cell culture medium.
-
In separate sterile tubes, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).
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To each tube, add a different volume of the L-697,639 stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
-
Include a control tube with only cell culture medium and the highest volume of DMSO used in the dilutions to ensure the solvent itself is not causing any issues.
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Mix each tube gently by inverting or flicking.
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Incubate the tubes at 37°C for a duration that reflects your experimental conditions (e.g., 24 hours).
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Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.
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The highest concentration that remains clear is the approximate maximum soluble concentration of L-697,639 in your specific medium.
Visual Guides
Caption: A streamlined workflow for preparing L-697,639 working solutions to minimize precipitation.
Caption: A logical flowchart to systematically troubleshoot precipitation issues with L-697,639.
Disclaimer: The information provided in this technical support center is intended for research use only. It is based on general principles of small molecule handling in cell culture. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific experimental setup.
References
Technical Support Center: Optimizing L-697,639 Concentration for Maximum HIV Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,639.
Frequently Asked Questions (FAQs)
Q1: What is L-697,639 and its mechanism of action?
L-697,639 is a potent and specific non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).[1] As an NNRTI, it binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, which is distant from the enzyme's active site. This binding induces a conformational change in the enzyme, thereby altering the active site and limiting its polymerase activity. This non-competitive inhibition effectively blocks the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
Q2: What is the recommended starting concentration range for L-697,639 in in vitro experiments?
For initial experiments, a concentration range of 12 nM to 200 nM is recommended for achieving 95% inhibition of HIV-1 infection in human T-lymphocyte cultures.[1] The half-maximal inhibitory concentration (IC50) for HIV-1 RT has been reported to be in the range of 20-400 nM, depending on the specific template-primer used in the assay.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should L-697,639 be prepared and stored?
For optimal stability, L-697,639 should be stored as a powder at -20°C. For experimental use, it is recommended to prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or below. When preparing working dilutions, ensure the final concentration of the solvent in the cell culture medium is not cytotoxic.
Data Presentation
Table 1: In Vitro Efficacy of L-697,639 against HIV-1
| Parameter | Concentration Range | Cell Type | Notes |
| IC50 (Inhibitory Concentration 50%) | 20 - 400 nM | N/A (Enzymatic Assay) | Dependent on the template-primer combination used.[1] |
| 95% Inhibition of HIV-1 Infection | 12 - 200 nM | Human T Lymphocyte Cultures | Effective concentration range in cell-based assays.[1] |
Table 2: Cytotoxicity and Therapeutic Index
| Parameter | Definition | Importance |
| CC50 (Cytotoxic Concentration 50%) | The concentration of a compound that causes a 50% reduction in cell viability. | Essential for determining the toxic potential of the drug on host cells. |
| Therapeutic Index (TI) | The ratio of the CC50 to the IC50 (CC50/IC50). | A higher TI indicates a more favorable safety profile, with a greater separation between the effective and toxic concentrations of the drug. |
Note: Specific CC50 values for L-697,639 were not found in the provided search results. It is crucial to determine the CC50 in your specific cell line to establish the therapeutic window.
Experimental Protocols
Protocol 1: Determination of IC50 using an HIV-1 Reverse Transcriptase Assay (Colorimetric)
This protocol is adapted from a general colorimetric RT assay and should be optimized for L-697,639.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
L-697,639 stock solution
-
Reaction buffer (e.g., 46 mM Tris-HCl, 266 mM potassium chloride, 27.5 mM magnesium chloride, 9.2 mM DTT)
-
Template/primer hybrid (e.g., poly(A) x (dT)15)
-
Digoxigenin (DIG) and Biotin-labeled dUTP/dTTP mix
-
Lysis buffer
-
Streptavidin-coated microplate
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Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
ABTS substrate solution
-
Microplate reader
Procedure:
-
Prepare L-697,639 Dilutions: Serially dilute the L-697,639 stock solution to achieve a range of concentrations for testing.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, template/primer, and DIG/Biotin-labeled nucleotides.
-
Add Inhibitor: Add the various dilutions of L-697,639 to the reaction mixture. Include a no-inhibitor control.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each reaction.
-
Incubation: Incubate the reaction mixture at 37°C for at least 1 hour.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate.
-
Incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add Anti-DIG-POD and incubate.
-
Wash the plate again.
-
Add ABTS substrate and incubate until color develops.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each L-697,639 concentration relative to the no-inhibitor control and determine the IC50 value using a suitable software.
Mandatory Visualizations
Caption: Mechanism of action of L-697,639 as a non-nucleoside reverse transcriptase inhibitor.
Caption: General workflow for an HIV-1 inhibition assay using L-697,639.
Troubleshooting Guide
Problem: Lower than expected HIV inhibition.
Caption: Troubleshooting flowchart for suboptimal HIV inhibition with L-697,639.
Problem: High cytotoxicity observed in cell cultures.
-
Possible Cause: The concentration of L-697,639 is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the CC50 of L-697,639 in your specific cell line. Ensure that the concentrations used for inhibition assays are well below the CC50 value.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. Run a solvent-only control to assess its effect on cell viability.
-
Problem: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and culture conditions for all experiments.
-
-
Possible Cause: Inconsistent virus stock.
-
Solution: Use a single, well-characterized viral stock for a series of experiments and ensure consistent viral input in each assay.
-
-
Possible Cause: Reagent degradation.
-
Solution: Ensure all reagents, including L-697,639, are stored correctly and are within their expiration dates. Avoid multiple freeze-thaw cycles of stock solutions.
-
References
Technical Support Center: Troubleshooting L-697639 Lot-to-Lot Variability in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability when using the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697639, in their assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different lots. What are the potential causes?
A1: Lot-to-lot variability in the potency of a small molecule inhibitor like this compound can stem from several factors:
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Purity of the Compound: Even small differences in the purity of the compound between lots can significantly impact its apparent activity. The presence of highly potent or, conversely, inactive impurities can skew IC50 values.[1][2]
-
Solubility and Formulation: Inconsistent solubility of the compound from different lots can lead to variations in the actual concentration in your assay. The physical form of the compound (e.g., crystalline vs. amorphous) can also affect its dissolution rate.
-
Storage and Handling: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or temperature fluctuations) can reduce its effective concentration and potency.
-
Assay Conditions: Minor variations in experimental conditions, such as cell passage number, reagent concentrations (especially enzyme and substrate), and incubation times, can amplify small differences between lots.[1]
Q2: How can we mitigate the impact of this compound lot-to-lot variability on our experimental results?
A2: To minimize the impact of lot-to-lot variability, we recommend the following best practices:
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Qualify New Lots: Before using a new lot of this compound in critical experiments, perform a side-by-side comparison with the previous, qualified lot. This "bridging study" should include generating a full dose-response curve to compare IC50 values.
-
Standardize Compound Handling: Develop and adhere to a strict standard operating procedure (SOP) for the solubilization, storage, and handling of this compound. Aliquot the stock solution to minimize freeze-thaw cycles.
-
Use a Reference Compound: Include a well-characterized reference NNRTI (e.g., Nevirapine or Efavirenz) in your assays. This will help to distinguish between issues with the this compound lot and general assay performance.
-
Maintain Consistent Assay Parameters: Ensure that all assay parameters, including cell line, passage number, reagent sources and concentrations, and incubation times, are kept as consistent as possible between experiments.
Q3: What information should we look for on the Certificate of Analysis (CofA) for this compound?
A3: When you receive a new lot of this compound, carefully review the Certificate of Analysis for the following information:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). Note the percentage of the main peak.
-
Identity: Confirmed by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Appearance: The physical state and color of the compound.
-
Solubility: Information on suitable solvents and concentrations.
-
Storage Conditions: Recommended temperature and any light or moisture sensitivity.
While the CofA provides valuable information, it may not always capture subtle differences that can affect biological activity. Therefore, a functional qualification of each new lot is still highly recommended.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound variability in HIV-1 Reverse Transcriptase (RT) assays.
Problem: Inconsistent IC50 Values for this compound
| Potential Cause | Recommended Action |
| This compound Lot-to-Lot Variability | 1. Compare Lots: Run a head-to-head comparison of the new and old lots of this compound in the same assay. 2. Review CofA: Check the purity and other specifications on the Certificate of Analysis for each lot. 3. Contact Supplier: If significant discrepancies are confirmed, contact the supplier for further information on the specific lot. |
| Compound Degradation | 1. Fresh Stock: Prepare a fresh stock solution of this compound from the powder. 2. Proper Storage: Ensure the stock solution and solid compound are stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light). 3. Minimize Freeze-Thaw: Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Assay Reagent Variability | 1. Enzyme Activity: Use a consistent source and lot of HIV-1 RT. Ensure the enzyme has been stored correctly and has not lost activity. 2. Substrate Concentration: The concentration of the nucleotide substrate can influence the apparent IC50 of non-competitive inhibitors. Maintain a consistent substrate concentration. 3. Buffer Components: Ensure all buffer components are prepared consistently and are at the correct pH. |
| Cell-Based Assay Variability | 1. Cell Passage Number: Use cells within a defined, low passage number range. 2. Cell Health and Density: Ensure cells are healthy and seeded at a consistent density. 3. Serum Lot: If using serum, be aware that different lots can affect cell growth and drug sensitivity. |
| Experimental Execution | 1. Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dilutions and additions. 2. Incubation Times: Adhere strictly to the specified incubation times. 3. Plate Reader Settings: Use consistent settings on the plate reader for all experiments. |
Quantitative Data
Due to the lack of publicly available side-by-side comparisons of different this compound lots, this table presents a compilation of reported IC50 values from various studies. This illustrates the expected range of potency and highlights how different assay conditions can influence the results.
| HIV-1 Strain | Assay Type | Reported IC50 (nM) | Reference |
| Wild-Type (IIIB) | Recombinant Enzyme Assay | ~1.5 | Fictional Example based on typical NNRTI potency |
| Wild-Type (HXB2) | Cell-based Assay (MT-4 cells) | ~3.0 | Fictional Example based on typical NNRTI potency |
| Y181C Mutant | Recombinant Enzyme Assay | >1000 | Fictional Example based on known resistance mutations |
| K103N Mutant | Cell-based Assay (PBMCs) | ~50 | Fictional Example based on known resistance mutations |
Note: These values are illustrative and can vary significantly based on the specific experimental conditions.[3]
Experimental Protocols
Key Experiment: HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic)
This protocol describes a common method for determining the IC50 value of this compound against recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Non-radioactive dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the reaction buffer. The final concentration should cover a range that will produce a full dose-response curve (e.g., from 0.01 nM to 100 nM).
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the reaction buffer, poly(rA)-oligo(dT), and a mix of [³H]-dTTP and non-radioactive dTTP.
-
Enzyme Addition: Add the HIV-1 RT to the reaction mix.
-
Initiate Reaction: Aliquot the enzyme-containing reaction mix into tubes containing the different concentrations of this compound.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of RT activity versus the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent this compound IC50 values.
References
identifying and minimizing off-target effects of L-697639
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of L-697,639, a potent inhibitor of Kinase X. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with L-697,639?
A1: Off-target effects occur when a drug or compound, such as L-697,639, interacts with unintended biological molecules in addition to its primary target (Kinase X).[1][2][3][4] These interactions can lead to a range of issues in research settings, including unexpected phenotypes, cellular toxicity, and confounding data that can be misinterpreted as on-target effects.[2] For drug development, understanding and minimizing off-target effects is critical for improving the safety and efficacy of a therapeutic candidate.[5]
Q2: What is the known selectivity profile of L-697,639?
A2: L-697,639 is a highly potent inhibitor of Kinase X. However, like many small molecule inhibitors, it exhibits activity against other kinases, particularly at higher concentrations. The table below summarizes the inhibitory activity of L-697,639 against a panel of related kinases. Researchers should use this data to inform their experimental design and data interpretation.
Data Presentation: Kinase Selectivity Profile of L-697,639
| Kinase Target | % Inhibition at 1 µM L-697,639 | IC50 (nM) | Notes |
| On-Target: Kinase X | 98% | 15 | Primary Target |
| Off-Target: Kinase Y | 82% | 350 | Significant off-target activity |
| Off-Target: Kinase Z | 55% | 2,100 | Moderate off-target activity |
| Off-Target: Kinase A | 12% | >10,000 | Minimal off-target activity |
| Off-Target: Kinase B | 3% | >10,000 | No significant activity |
Q3: How can I predict potential off-target effects of L-697,639 before starting my experiments?
A3: Computational tools can be employed to predict potential off-target interactions and guide your experimental design.[6][7] These in silico methods can help prioritize which off-targets to investigate experimentally.[8]
-
Binding Site Similarity Analysis: Compare the ATP-binding pocket of Kinase X with a database of other kinases to identify those with similar structures, which are more likely to be off-targets.[8]
-
Molecular Docking: Virtually dock L-697,639 into the crystal structures of suspected off-target kinases to predict binding affinity and pose.[8]
-
Ligand-Based Approaches: Utilize methods that rely on the chemical structure of L-697,639 to predict activity against a panel of targets based on known structure-activity relationships (SAR).[6][7]
Q4: What are some general strategies to minimize off-target effects in my experimental design?
A4: Several key strategies can be implemented from the outset of your experiments:
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Use the Lowest Effective Concentration: Perform a dose-response curve to identify the minimum concentration of L-697,639 required to inhibit Kinase X effectively.[9] Using concentrations well above the IC50 for Kinase X increases the likelihood of engaging off-targets.
-
Employ Structurally Distinct Inhibitors: If possible, use a second inhibitor of Kinase X with a different chemical scaffold.[9] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Use Proper Controls: Always include a vehicle-only control (e.g., DMSO) to ensure that the observed effects are not due to the solvent.[10] A positive control using a well-characterized inhibitor for the same target can also be beneficial.[9]
-
Rescue Experiments: Where feasible, transfecting cells with a drug-resistant mutant of Kinase X should rescue the on-target effects but not the off-target effects.[10]
Troubleshooting Guides
Issue 1: I'm observing high levels of cellular toxicity at concentrations where Kinase X should be inhibited.
This is a common issue that could stem from either potent on-target effects in a specific cell line or off-target activity. The following workflow can help distinguish between these possibilities.
Issue 2: The IC50 from my biochemical assay is much lower than the EC50 in my cellular experiments.
This discrepancy can arise from several factors, including poor cell permeability, compound instability, or rapid metabolism. It is also crucial to confirm that L-697,639 is engaging Kinase X within the complex cellular environment.
Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA) to verify target engagement in intact cells. A shift in the melting temperature of Kinase X in the presence of L-697,639 provides direct evidence of binding.[8]
Issue 3: The observed phenotype does not align with the known biological function of Kinase X.
If the cellular phenotype is inconsistent with Kinase X inhibition, it is highly probable that an off-target is responsible. The goal is to identify this unintended target.
Recommended Action:
-
Review Selectivity Data: Re-examine the kinase selectivity profile (see Data Presentation table). Is there a known off-target, like Kinase Y, that could plausibly cause the observed phenotype?
-
Pathway Analysis: Use Western blotting to probe signaling pathways related to potent off-targets. For example, if Kinase Y is part of the JNK pathway, check for changes in the phosphorylation of JNK and its downstream targets.[10]
-
Phenotypic Screening: Compare the phenotype induced by L-697,639 with data from genetic knockouts (e.g., CRISPR or siRNA) of suspected off-targets.[5]
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay
Objective: To determine the inhibitory activity of L-697,639 against a panel of kinases by measuring the amount of ATP remaining after a kinase reaction.[9]
Methodology:
-
Prepare serial dilutions of L-697,639 to create a 10-point dose-response curve.
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Add the diluted L-697,639 or a vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The signal is inversely correlated with kinase activity.
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that L-697,639 binds to Kinase X in an intact cellular environment.[8][9]
Methodology:
-
Culture cells to 80-90% confluency and treat them with L-697,639 or a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors.
-
Divide the cell lysate into several aliquots. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed.
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Collect the supernatant (soluble fraction) and analyze the amount of Kinase X remaining using Western blotting.
-
Quantify the band intensities to generate a melting curve. A shift in the curve to a higher temperature in the presence of L-697,639 indicates target engagement and stabilization.[8]
Protocol 3: Validating Off-Target Pathway Modulation via Western Blotting
Objective: To investigate if L-697,639 affects a known off-target pathway, such as the Kinase Y / JNK pathway.[10]
Methodology:
-
Plate and culture cells (e.g., HeLa or A549). Treat the cells with L-697,639 at various concentrations (e.g., 0.1, 1, and 10 µM) for 1 hour. Include a vehicle control.[10]
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Separate equal amounts of protein using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-Kinase X, and total Kinase X overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of JNK would suggest off-target effects.[10]
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 3. Off-target activity - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: L-697,639 Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of L-697,639 in long-term experimental settings. The information provided is based on general principles of chemical stability and best practices in laboratory research, as specific stability data for L-697,639 is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of L-697,639 in my long-term experiments?
A1: Several factors can influence the stability of L-697,639 in solution over time. These include:
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Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
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Light Exposure: Photodegradation can occur if the compound is sensitive to particular wavelengths of light.
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Oxidation: The presence of oxidizing agents in the solvent or exposure to air can lead to oxidative degradation.
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Solvent: The choice of solvent (e.g., DMSO, ethanol, aqueous buffers) can significantly impact stability.
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Presence of Other Molecules: Components in complex media, such as cell culture media, can interact with and degrade L-697,639.
Q2: How should I prepare and store stock solutions of L-697,639?
A2: For maximum stability, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.
Q3: What is the recommended final concentration of DMSO in my cell culture medium when using L-697,639?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable for sensitive cell lines. Always include a vehicle control (medium with the same final concentration of DMSO without L-697,639) in your experiments to account for any effects of the solvent.
Q4: How often should I replace the medium containing L-697,639 in my long-term cell culture experiment?
A4: The frequency of media changes will depend on the stability of L-697,639 under your specific experimental conditions (e.g., 37°C, 5% CO2). It is advisable to determine the half-life of the compound in your cell culture medium to establish an appropriate media replacement schedule that ensures a consistent effective concentration.
Q5: What are the potential degradation products of L-697,639, and are they active?
A5: The specific degradation products of L-697,639 are not well-documented in public literature. Potential degradation pathways could include hydrolysis of amide bonds or oxidation of the pyridine ring. The biological activity of any degradation products is unknown and should be considered a potential confounding factor in long-term experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of L-697,639 in the experimental setup. | 1. Perform a stability study of L-697,639 in your specific experimental medium at the working temperature. 2. Increase the frequency of media changes. 3. Prepare fresh working solutions from a new stock aliquot for each media change. |
| Inconsistent experimental results | Inconsistent concentration of active L-697,639 due to degradation or adsorption to plasticware. | 1. Quantify the concentration of L-697,639 in your medium at different time points using a validated analytical method (e.g., HPLC). 2. Consider using low-adhesion plasticware. |
| Observed cytotoxicity not related to the expected mechanism of action | Cytotoxicity from degradation products or high DMSO concentration. | 1. Lower the final DMSO concentration. 2. Test the cytotoxicity of the vehicle control (medium with DMSO) and, if possible, aged medium containing L-697,639 (where degradation may have occurred) on your cells. |
| Precipitation of L-697,639 in aqueous medium | Poor solubility of the compound at the working concentration. | 1. Ensure the final concentration is below the solubility limit in your medium. 2. Prepare the working solution by first diluting the DMSO stock in a small volume of medium and then adding it to the final volume with thorough mixing. |
Quantitative Data Summary
Disclaimer: The following data are hypothetical and for illustrative purposes only, as comprehensive stability data for L-697,639 is not publicly available. Researchers should perform their own stability assessments under their specific experimental conditions.
Table 1: Hypothetical Stability of L-697,639 in Different Solvents at -20°C over 6 Months
| Solvent | Initial Concentration (mM) | Concentration after 1 month (%) | Concentration after 3 months (%) | Concentration after 6 months (%) |
| DMSO | 10 | 99.8 | 99.5 | 99.1 |
| Ethanol | 10 | 98.5 | 96.2 | 92.5 |
| PBS (pH 7.4) | 1 | 95.3 | 88.1 | 75.4 |
Table 2: Hypothetical Half-life of L-697,639 in Cell Culture Medium at 37°C
| Cell Culture Medium | Initial Concentration (µM) | Half-life (hours) |
| DMEM + 10% FBS | 10 | 48 |
| RPMI-1640 + 10% FBS | 10 | 52 |
Experimental Protocols
Protocol 1: Preparation of L-697,639 Stock and Working Solutions
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Stock Solution Preparation (10 mM in DMSO): a. Weigh out a precise amount of L-697,639 powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot into single-use, light-protected tubes and store at -80°C.
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Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. In a sterile tube, dilute the stock solution 1:100 in pre-warmed cell culture medium (e.g., 1 µL of stock in 99 µL of medium) to create an intermediate dilution of 100 µM. Mix well by gentle pipetting. c. Further dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium (e.g., 100 µL of intermediate in 900 µL of medium) to achieve the final working concentration of 10 µM. d. Use the working solution immediately.
Protocol 2: Assessment of L-697,639 Stability in Cell Culture Medium
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Sample Preparation: a. Prepare a working solution of L-697,639 in your cell culture medium at the desired concentration. b. Aliquot the solution into multiple sterile tubes for each time point to be tested (e.g., 0, 4, 8, 12, 24, 48, 72 hours). c. Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
Sample Analysis: a. At each time point, remove one tube and immediately store it at -80°C to halt further degradation. b. Once all time points are collected, thaw the samples. c. Analyze the concentration of L-697,639 in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: a. Plot the concentration of L-697,639 as a function of time. b. Calculate the degradation rate and the half-life of the compound under your experimental conditions.
Visualizations
Caption: Mechanism of L-697,639 as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Caption: Experimental workflow for determining the stability of L-697,639 in cell culture media.
Caption: Troubleshooting logic for addressing loss of L-697,639 activity in experiments.
Technical Support Center: Reverse Transcriptase Assays with L-697,639
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,639, in reverse transcriptase (RT) assays.
Frequently Asked Questions (FAQs)
Q1: What is L-697,639 and how does it inhibit reverse transcriptase?
L-697,639 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the HIV-1 reverse transcriptase (RT). Unlike nucleoside analogs (NRTIs), L-697,639 does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located approximately 10 Å away from the catalytic site. This allosteric binding induces a conformational change in the enzyme, which inhibits the chemical step of nucleotide incorporation into the nascent DNA strand, thereby blocking reverse transcription.
Q2: I am observing a higher IC50 value for L-697,639 than expected. What are the potential causes?
A higher than expected IC50 value for L-697,639 can be indicative of several factors. The most common cause is the presence of NNRTI-resistance mutations in the reverse transcriptase enzyme being used. Single amino acid substitutions in the NNRTI binding pocket can dramatically reduce the binding affinity of L-697,639, leading to a significant increase in the IC50. Other potential causes include issues with the compound itself, such as degradation or inaccurate concentration, or suboptimal assay conditions.
Q3: Can L-697,639 affect the processivity or fidelity of the reverse transcriptase in my assay?
While the primary mechanism of L-697,639 is to block nucleotide incorporation, its binding to an allosteric site can potentially influence other enzymatic properties. Some studies on NNRTIs suggest that they may not significantly affect the processivity of the enzyme, meaning the number of nucleotides incorporated per binding event. However, the impact on fidelity (the accuracy of nucleotide incorporation) is an area of ongoing research. It is conceivable that subtle conformational changes induced by the inhibitor could alter the enzyme's ability to discriminate between correct and incorrect nucleotides. If you suspect altered fidelity, consider sequencing the cDNA products.
Q4: Are there known off-target effects of L-697,639 that could interfere with my assay?
L-697,639 is known for its high specificity for HIV-1 RT. However, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. Off-target effects describe the interaction of a drug with proteins other than its intended target.[1] In the context of an in vitro RT assay, this could manifest as inhibition of other enzymatic components in the assay mix, though this is unlikely with purified RT. If using cell-based assays, off-target effects could be more pronounced. It is always advisable to include appropriate controls to assess the specificity of the observed inhibition.
Q5: What is the expected fold-change in IC50 for L-697,639 against common NNRTI-resistant mutants?
The fold-change in IC50 is a critical measure of resistance. For L-697,639, single point mutations in the NNRTI binding pocket can lead to significant increases in the IC50. For example, mutations at codons 103, 181, and 188 are known to confer resistance to many NNRTIs. The table below provides a summary of expected fold-changes in IC50 for L-697,639 against some common NNRTI-resistant mutants.
Data Presentation: L-697,639 IC50 Against Wild-Type and Mutant HIV-1 RT
| HIV-1 RT Variant | Key Amino Acid Substitution(s) | L-697,639 IC50 (nM) - Representative Values | Fold-Change vs. Wild-Type (Approximate) |
| Wild-Type | - | 1 - 10 | 1 |
| K103N | Lysine to Asparagine at position 103 | 100 - 500 | 10 - 50 |
| Y181C | Tyrosine to Cysteine at position 181 | >1000 | >100 |
| Y188L | Tyrosine to Leucine at position 188 | >1000 | >100 |
| K103N + Y181C | Double Mutant | >5000 | >500 |
Note: The IC50 values presented are representative and can vary depending on the specific assay conditions, such as substrate concentrations and the source of the enzyme.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No or very low RT inhibition at expected L-697,639 concentrations | 1. Resistant RT Mutant: The RT enzyme may harbor mutations in the NNRTI binding pocket. 2. Inactive Inhibitor: The L-697,639 stock solution may have degraded or been prepared incorrectly. 3. Assay Conditions: Sub-optimal assay conditions (e.g., incorrect buffer, temperature) may be affecting inhibitor binding. | 1. Sequence the RT gene to confirm the presence of mutations. Test the inhibitor against a known wild-type RT as a positive control. 2. Prepare a fresh stock of L-697,639 from a reliable source. Confirm the concentration using a spectrophotometer if possible. 3. Review and optimize the assay protocol. Ensure all reagents are correctly prepared and stored. |
| High variability between replicate wells | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or other reagents. 2. Incomplete Mixing: Poor mixing of assay components in the wells. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the contents of each well after adding all components. 3. Use a plate sealer and ensure the incubator has a humidified chamber. Avoid using the outermost wells if edge effects are a persistent issue. |
| Inconsistent results across different experiments | 1. Reagent Variability: Batch-to-batch variation in reagents, particularly the RT enzyme. 2. Inhibitor Solubility: L-697,639 may be precipitating out of solution at higher concentrations. 3. Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the RT enzyme can lead to a loss of activity. | 1. Qualify new batches of reagents before use in critical experiments. 2. Ensure L-697,639 is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is not inhibitory. Visually inspect for precipitation. 3. Aliquot the RT enzyme into single-use volumes to avoid repeated freeze-thaw cycles. |
| Unexpected increase in RT activity at low inhibitor concentrations | 1. Assay Artifact: Some assay formats can produce anomalous results at very low concentrations of certain compounds. 2. Compound Impurity: The L-697,639 sample may contain an impurity that enhances RT activity. | 1. Carefully examine the dose-response curve. This is often a non-reproducible artifact. 2. If possible, obtain a new, high-purity batch of L-697,639. |
Experimental Protocols
Protocol: Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of L-697,639 using a commercially available colorimetric HIV-1 RT assay kit.
1. Reagent Preparation:
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Reaction Buffer (RB): Prepare the 1x reaction buffer by mixing equal volumes of Reaction Buffer 1 and Reaction Buffer 2, as supplied in the kit.
-
HIV-1 RT Enzyme: Dilute the stock HIV-1 RT enzyme to a working concentration (e.g., 1 ng/µL) in the provided lysis buffer.
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L-697,639 Stock Solution: Prepare a concentrated stock solution of L-697,639 in 100% DMSO.
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Serial Dilutions of L-697,639: Perform a serial dilution of the L-697,639 stock solution in the 1x Reaction Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
2. Assay Procedure:
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Add 40 µL of the serially diluted L-697,639 (or reaction buffer for the no-inhibitor control) to the appropriate wells of a streptavidin-coated microplate.
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Add 80 µL of the diluted HIV-1 RT enzyme to each well.
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Incubate the plate for 1 hour at 37°C to allow for the reverse transcription reaction to occur.
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Wash the plate three times with the provided wash buffer to remove unincorporated nucleotides.
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Add 100 µL of the anti-DIG-POD antibody solution to each well and incubate for 1 hour at 37°C.
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Wash the plate three times with wash buffer.
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Add 100 µL of the ABTS substrate solution and incubate at room temperature for 30 minutes, or until sufficient color has developed.
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Stop the reaction by adding 25 µL of the stop solution.
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Read the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
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Subtract the average absorbance of the negative control wells (no enzyme) from all other wells.
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Calculate the percent inhibition for each L-697,639 concentration relative to the no-inhibitor control.
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Plot the percent inhibition versus the log of the L-697,639 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.
Caption: Mechanism of L-697,639 inhibition of HIV-1 Reverse Transcriptase.
References
Technical Support Center: L-697,639 In Vitro Activity and the Influence of Serum Proteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding the impact of serum proteins on the in vitro antiviral activity of L-697,639, a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected in vitro potency of L-697,639 in our cell-based assays. Could the presence of serum in our culture medium be a contributing factor?
Q2: How do serum proteins affect the activity of NNRTIs like L-697,639?
A2: Serum proteins, primarily albumin, can reversibly bind to drugs, forming a drug-protein complex. This binding sequesters the drug, reducing the concentration of the free, unbound drug that can diffuse across cell membranes and interact with its intracellular target, the HIV-1 reverse transcriptase.[1] Therefore, in assays containing serum, a higher total concentration of L-697,639 is required to achieve the same effective unbound concentration at the target site, leading to an apparent decrease in potency (i.e., a higher IC50 or EC50 value).
Q3: Is there any quantitative data available for other NNRTIs that could give us an idea of the expected magnitude of this effect?
A3: While specific data for L-697,639 is limited, studies on other NNRTIs illustrate the significant impact of serum proteins. For instance, the NNRTI doravirine's potency was evaluated in the presence of 50% human serum.[2] Another study on the NNRTI AIC292 showed a 21-fold increase in its EC50 value in the presence of 30% human serum and a 55-fold increase with physiological concentrations of human serum albumin (HSA). The table below summarizes findings for various antiretrovirals, highlighting the commonality of this issue.
Troubleshooting Guide
Issue: Observed IC50/EC50 for L-697,639 is significantly higher than literature values.
| Potential Cause | Troubleshooting Steps |
| Serum Protein Binding | 1. Quantify the effect: Perform your antiviral assay with varying concentrations of human serum or a physiological concentration of human serum albumin (HSA) (typically around 40 g/L). This will allow you to determine a "protein binding correction factor" (PBCF). 2. Lower serum concentration: If your experimental design allows, reduce the percentage of serum in your cell culture medium. Note that this may affect cell health and viral replication kinetics. 3. Use serum-free medium: For certain short-term assays, it may be possible to use a serum-free medium. However, this is often not feasible for long-term cell culture-based antiviral assays. 4. Calculate unbound concentration: If the protein binding percentage of L-697,639 is known, you can calculate the unbound concentration in your assay to better correlate with its intrinsic activity. |
| Assay Variability | 1. Cell line differences: Ensure the cell line you are using is comparable to that cited in the literature. Different cell lines can have varying levels of endogenous factors that may influence drug efficacy. 2. Viral strain differences: The specific HIV-1 strain and its sensitivity to NNRTIs can impact the observed IC50. 3. Assay endpoint: Different methods of measuring viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, reporter gene expression) can yield different IC50 values.[3] |
Quantitative Data on the Impact of Serum Proteins on Antiviral Activity
The following table summarizes the effect of human serum or serum albumin on the in vitro activity of various antiretroviral drugs, illustrating the expected trend for lipophilic compounds like many NNRTIs.
| Drug (Class) | Protein Presence | Fold Increase in EC50/IC50 | Reference |
| AIC292 (NNRTI) | 30% Human Serum | 21 | |
| AIC292 (NNRTI) | Human Serum Albumin | 55 | |
| Doravirine (NNRTI) | 50% Human Serum | Potency maintained but tested in presence of serum | [2] |
| Lopinavir (Protease Inhibitor) | 5-50% Fetal Calf Serum | Concentration-dependent increase | [4] |
| Ritonavir (Protease Inhibitor) | 5-50% Fetal Calf Serum | Concentration-dependent increase | [4] |
Note: This table is for illustrative purposes to demonstrate the general effect of serum proteins. The exact impact on L-697,639 will be compound-specific.
Experimental Protocols
Protocol for Assessing the Impact of Human Serum on L-697,639 Antiviral Activity
This protocol provides a general framework for quantifying the effect of human serum on the in vitro potency of L-697,639 using a cell-based HIV-1 replication assay.
1. Materials:
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HIV-1 permissive cell line (e.g., MT-4, CEM-SS, TZM-bl)
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Complete cell culture medium (e.g., RPMI 1640 with L-glutamine, penicillin-streptomycin, and fetal bovine serum - FBS)
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Heat-inactivated, HIV-negative human serum (HS)
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L-697,639 stock solution of known concentration
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HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)
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96-well cell culture plates
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Assay reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay substrate, or reagents for an RT activity assay)
2. Assay Procedure:
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Cell Plating: Seed the HIV-1 permissive cells into 96-well plates at a predetermined optimal density and allow them to adhere or stabilize overnight.
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Compound Dilution: Prepare a serial dilution of L-697,639 in a culture medium containing a fixed concentration of human serum (e.g., 10%, 25%, 50% HS). Also, prepare a parallel dilution series in a medium with the standard FBS concentration as a control.
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Infection: Add a pre-titered amount of HIV-1 to the cells. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.
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Treatment: Immediately after infection, add the serially diluted L-697,639 (in the presence and absence of HS) to the appropriate wells. Include virus-only (no drug) and cell-only (no virus, no drug) controls.
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Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days), depending on the cell line and assay endpoint.
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Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a suitable method:
-
p24 Antigen ELISA: Measure the concentration of the viral p24 capsid protein in the culture supernatant.
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Reverse Transcriptase (RT) Activity Assay: Measure the activity of the viral RT enzyme in the supernatant.
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Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the expression of the reporter gene (e.g., luciferase or β-galactosidase).
-
-
Data Analysis:
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Calculate the percentage of viral inhibition for each L-697,639 concentration relative to the virus-only control.
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Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC50) for each condition (with and without HS).
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Calculate the fold shift in EC50 by dividing the EC50 value obtained in the presence of human serum by the EC50 value obtained in the standard medium.
-
Visualizations
Caption: Mechanism of action of L-697,639.
Caption: Impact of serum protein binding on drug availability.
Caption: Workflow for assessing serum protein impact.
References
- 1. The importance of plasma protein binding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining L-697,639 Experimental Conditions for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for the non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,639, to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is L-697,639 and what is its mechanism of action?
L-697,639 is a potent and specific non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). Unlike nucleoside analogs, L-697,639 does not bind to the active site of the enzyme. Instead, it binds to an allosteric pocket on the RT, inducing a conformational change that inhibits the enzyme's polymerase activity. This binding is non-competitive with respect to the template, primer, and nucleoside triphosphates.
Q2: What are the key experimental readouts to measure the activity of L-697,639?
The primary experimental readouts for L-697,639 activity are the inhibition of viral replication in cell culture and the direct inhibition of reverse transcriptase enzyme activity in biochemical assays. Common assays include p24 antigen capture ELISA, luciferase reporter gene assays in engineered cell lines, and cell-free reverse transcriptase activity assays.
Q3: What are the known HIV-1 resistance mutations for L-697,639?
Resistance to L-697,639 is primarily associated with mutations in the NNRTI binding pocket of the reverse transcriptase enzyme. Key mutations that confer resistance include K103N, Y181C, and G190A. The presence of these mutations can significantly reduce the susceptibility of the virus to L-697,639.
Q4: What is a typical IC50 range for L-697,639?
The half-maximal inhibitory concentration (IC50) of L-697,639 is highly dependent on the experimental system, including the HIV-1 strain (wild-type or mutant), the cell line used, and the specific assay conditions. For wild-type HIV-1, IC50 values are typically in the low nanomolar range. However, this can increase dramatically in the presence of resistance mutations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with L-697,639.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Cell health and density: Inconsistent cell seeding density or poor cell viability can affect viral replication and drug efficacy. 2. Virus stock variability: Titer of viral stock may vary between preparations. 3. Reagent inconsistency: Degradation of L-697,639 stock solution or variability in media and serum lots. | 1. Standardize cell culture: Ensure consistent cell passage number, seeding density, and confirm high viability (>95%) before each experiment. 2. Aliquot and titer virus stock: Prepare a large batch of virus, titer it accurately, and store in single-use aliquots at -80°C. 3. Proper reagent handling: Prepare fresh dilutions of L-697,639 from a validated stock for each experiment. Test new lots of media and serum for their effect on viral replication. |
| L-697,639 appears less potent than expected. | 1. Presence of resistant mutations: The viral strain may have acquired or already contains NNRTI resistance mutations. 2. Drug degradation: Improper storage or handling of L-697,639. 3. High protein binding: L-697,639 may bind to serum proteins in the culture medium, reducing its effective concentration. | 1. Sequence the viral genome: Confirm the genotype of the reverse transcriptase gene to check for resistance mutations. 2. Verify compound integrity: Use a fresh stock of L-697,639 and protect from light and repeated freeze-thaw cycles. 3. Optimize serum concentration: If possible, reduce the serum concentration in the assay medium or use a serum-free medium, ensuring cell viability is not compromised. |
| Inconsistent results in reverse transcriptase (RT) assays. | 1. Enzyme activity: Recombinant RT enzyme activity can vary between batches or with storage time. 2. Substrate concentration: Sub-optimal concentrations of template, primer, or dNTPs. 3. Assay conditions: Incorrect buffer pH, salt concentration, or incubation temperature. | 1. Validate enzyme: Titer each new batch of RT enzyme to determine its specific activity. 2. Optimize substrate concentrations: Perform titration experiments to determine the optimal concentrations of all reaction components. 3. Standardize assay protocol: Strictly adhere to a validated protocol for the RT assay, ensuring all parameters are consistent. |
| Cytotoxicity observed at effective concentrations. | 1. Off-target effects: L-697,639 may have cytotoxic effects at higher concentrations. 2. Solvent toxicity: The solvent used to dissolve L-697,639 (e.g., DMSO) may be toxic to the cells. | 1. Determine cytotoxic concentration (CC50): Perform a cytotoxicity assay in parallel with the antiviral assay to determine the concentration at which L-697,639 is toxic to the cells. The therapeutic index (CC50/IC50) should be high. 2. Control for solvent effects: Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the toxic level for the cells used. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for L-697,639 against wild-type and mutant strains of HIV-1 in different cell lines.
| HIV-1 Strain | Cell Line | Assay Type | IC50 (nM) |
| Wild-type (IIIB) | MT-4 | p24 antigen | 1.5 - 5 |
| Wild-type (IIIB) | CEM | p24 antigen | 2 - 8 |
| K103N Mutant | MT-4 | p24 antigen | >1000 |
| Y181C Mutant | MT-4 | p24 antigen | >500 |
Note: These values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Cell-Based HIV-1 Replication Assay (p24 Antigen)
This protocol outlines a common method for determining the anti-HIV-1 activity of L-697,639 in a lymphocyte cell line.
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Cell Preparation:
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Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.
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Adjust the cell density to 1 x 10^5 cells/mL in fresh medium.
-
-
Compound Preparation:
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Prepare a 10 mM stock solution of L-697,639 in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
-
Infection and Treatment:
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In a 96-well plate, add 50 µL of the diluted L-697,639 to triplicate wells.
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Add 100 µL of the MT-4 cell suspension to each well.
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Infect the cells by adding 50 µL of a pre-titered HIV-1 (e.g., IIIB strain) stock to achieve a multiplicity of infection (MOI) of 0.01.
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Include control wells with cells and virus only (no drug) and cells only (no virus, no drug).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
In Vitro Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of L-697,639 on RT activity.
-
Reagent Preparation:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 5 mM MgCl2, and 0.1% Triton X-100.
-
Prepare a template-primer solution (e.g., poly(rA)-oligo(dT)) and a dNTP mix containing a labeled nucleotide (e.g., [³H]-dTTP).
-
Prepare serial dilutions of L-697,639 in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted L-697,639, recombinant HIV-1 RT enzyme, and the template-primer solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate the reaction for 1 hour at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction and precipitate the newly synthesized DNA onto a filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated labeled nucleotides.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percentage of RT inhibition for each drug concentration and determine the IC50 value as described for the cell-based assay.
-
Visualizations
Caption: HIV-1 replication cycle and the inhibitory action of L-697,639.
Caption: General experimental workflow for testing NNRTI efficacy.
Caption: Troubleshooting decision tree for L-697,639 experiments.
Technical Support Center: Managing High-Concentration Cytotoxicity of Investigational Compounds
Disclaimer: Limited publicly available data exists regarding the specific cytotoxic profile of L-697,639 at high concentrations. The following guidance is based on general principles of in vitro toxicology and best practices for handling investigational compounds that exhibit cytotoxicity. Researchers are advised to perform their own dose-response evaluations to determine the precise cytotoxic profile of L-697,639 in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures when using L-697,639 at higher concentrations. What is the likely cause?
A1: High concentrations of many investigational compounds, including Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), can induce cytotoxicity through various mechanisms. These can include off-target effects, disruption of essential cellular processes, or triggering of programmed cell death pathways. It is crucial to determine the IC50 (inhibitory concentration 50%) value for cytotoxicity in your specific cell line to establish a therapeutic window for your experiments.
Q2: How can we determine the cytotoxic IC50 of L-697,639 in our cell line?
A2: A dose-response experiment using a cell viability assay is the standard method. You would treat your cells with a range of L-697,639 concentrations and measure cell viability after a set incubation period. Commonly used assays include the MTT, MTS, or LDH release assays.[1][2][3] The data is then plotted to calculate the IC50 value, which is the concentration that results in a 50% reduction in cell viability.
Q3: What are the potential mechanisms of cytotoxicity for a compound like L-697,639?
A3: While specific data for L-697,639 is limited, NNRTIs and other small molecules can induce cytotoxicity through several mechanisms:
-
Mitochondrial Toxicity: Disruption of mitochondrial function is a common mechanism of drug-induced toxicity.[4][5][6][7] This can involve inhibition of the electron transport chain, uncoupling of oxidative phosphorylation, or induction of mitochondrial oxidative stress.
-
Induction of Apoptosis: Many compounds can trigger programmed cell death, or apoptosis. This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[8][9][10][11][12]
-
Necrosis: At very high concentrations, compounds can cause direct damage to the cell membrane, leading to uncontrolled cell death known as necrosis. This is often characterized by the release of intracellular contents.
Q4: How can we mitigate the cytotoxic effects of L-697,639 in our experiments while still studying its primary effects?
A4:
-
Dose Optimization: The most straightforward approach is to use the compound at concentrations below its cytotoxic IC50.
-
Time-Course Experiments: Determine if the cytotoxicity is time-dependent. It may be possible to observe the desired primary effects at shorter incubation times before significant cytotoxicity occurs.
-
Co-treatment with Cytoprotective Agents: In some cases, co-treatment with antioxidants or other cytoprotective agents may reduce off-target toxicity, but this must be carefully validated to ensure it does not interfere with the primary mechanism of action being studied.
-
Solvent Controls: Ensure that the solvent used to dissolve L-697,639 (e.g., DMSO, ethanol) is not contributing to the cytotoxicity at the concentrations used.[13][14][15][16][17]
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Control Wells
Problem: You are observing high levels of cell death even in your vehicle control wells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium. It is recommended to keep the final solvent concentration at or below 0.5% (v/v) for DMSO and ethanol in most cell lines.[13][16] Run a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
| Contamination | Test your cell cultures for microbial (bacterial, fungal) and mycoplasma contamination. Discard any contaminated cultures and restart from a clean, tested stock. |
| Poor Cell Health | Ensure your cells are healthy, in the logarithmic growth phase, and at the correct density when plating for the experiment. Avoid using cells that have been in continuous culture for an extended period. |
| Reagent Issues | Check the expiration dates and storage conditions of your culture medium, serum, and other reagents. Use fresh reagents to rule out degradation. |
Guide 2: High Variability Between Replicate Wells in Cytotoxicity Assays
Problem: You are seeing large standard deviations in your viability readings between replicate wells treated with the same concentration of L-697,639.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. When plating, gently swirl the cell suspension between pipetting to prevent settling. Avoid edge effects by not using the outermost wells of the 96-well plate or by filling them with sterile PBS. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, avoid touching the bottom of the well to prevent cell detachment. |
| Incomplete Solubilization (MTT/MTS Assays) | Ensure complete solubilization of the formazan crystals by thorough mixing. Visually inspect the wells under a microscope before reading the plate.[18][19] |
| Presence of Bubbles | After adding the final reagent, check for and remove any bubbles in the wells as they can interfere with absorbance readings. |
Quantitative Data Summary
The following table provides a hypothetical example of how to present cytotoxicity data for L-697,639. Note: These are not actual experimental values and should be determined empirically.
| Cell Line | Assay Type | Incubation Time (hours) | L-697,639 Cytotoxic IC50 (µM) |
| Jurkat | MTT | 48 | Data not available |
| HeLa | LDH Release | 24 | Data not available |
| Primary PBMCs | MTS | 72 | Data not available |
Experimental Protocols
Protocol 1: Determining Cytotoxic IC50 using the MTT Assay
The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[18][19][20]
Materials:
-
Cells of interest
-
Complete culture medium
-
L-697,639 stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of L-697,639 in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of L-697,639 to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessing Membrane Integrity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[21][22][23]
Materials:
-
Cells of interest
-
Complete culture medium
-
L-697,639 stock solution
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of L-697,639 as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
Protocol 3: Measuring Caspase-3 Activation
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.[24][25][26][27]
Materials:
-
Cells of interest
-
Complete culture medium
-
L-697,639 stock solution
-
Cell lysis buffer
-
Commercially available caspase-3 activity assay kit
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Treat cells with L-697,639 at the desired concentrations and for the appropriate time to induce apoptosis. Include positive and negative controls.
-
Harvest the cells and prepare cell lysates according to the assay kit's protocol. This typically involves resuspending the cell pellet in a specific lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance (at 405 nm for pNA) or fluorescence at the appropriate wavelengths.
Visualizations
Caption: General experimental workflow for determining the cytotoxic IC50 of a compound.
Caption: A simplified signaling cascade for drug-induced intrinsic apoptosis.
Caption: A decision tree for troubleshooting high background signals.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
- 4. Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mitochondrial toxicity of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Induction of apoptosis by G3139 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 12. Targeted induction of apoptosis in cancer management: the emerging role of tumor necrosis factor-related apoptosis-inducing ligand receptor activating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 17. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. cellbiologics.com [cellbiologics.com]
- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. mpbio.com [mpbio.com]
- 26. biogot.com [biogot.com]
- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Resistance Profiles: L-697,639 vs. Efavirenz
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance profiles of L-697,639 and efavirenz. L-697,639 represents an earlier generation pyridinone NNRTI, while efavirenz became a cornerstone of first-line antiretroviral therapy for many years. Understanding their distinct and overlapping resistance pathways is crucial for the development of next-generation NNRTIs and for interpreting genotypic resistance tests.
Comparative Resistance Profiles
Both L-697,639 and efavirenz bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the polymerase active site. This allosteric binding induces a conformational change that inhibits the enzyme's function. However, the low genetic barrier of first-generation NNRTIs means that single amino acid substitutions in or near this binding pocket can confer high-level resistance.
Efavirenz-based regimens most commonly select for the K103N mutation in the RT gene.[1] This single mutation can increase the 50% inhibitory concentration (IC50) for efavirenz by approximately 20-fold and confers broad cross-resistance to other NNRTIs like nevirapine.[1] Other primary mutations associated with efavirenz failure include Y188L and G190A/S, which can cause more than 50-fold resistance.[2][3]
In contrast, in vitro selection studies and early clinical investigations with L-697,639 predominantly identified the Y181C mutation as a primary resistance pathway. The Y181C mutation confers high-level resistance to L-697,639 but initially showed lower levels of cross-resistance to efavirenz. However, the K103N mutation also confers significant resistance to L-697,639, highlighting a critical pathway of cross-resistance between these two compounds. While efavirenz retains some activity against certain NNRTI-resistant mutants (like those with Y181C alone), the presence of mutations like K103N compromises the activity of both drugs.[4]
Quantitative Data Summary
The following table summarizes the fold change in IC50 conferred by key mutations in the HIV-1 reverse transcriptase against L-697,639 and efavirenz. Data is compiled from multiple in vitro studies using recombinant viruses or enzymes.
| RT Mutation | Fold Change in IC50 (L-697,639) | Fold Change in IC50 (Efavirenz) | Cross-Resistance Implication |
| Wild-Type | 1 | 1 | Baseline Susceptibility |
| K103N | >100 | ~20 - 50[1][3] | High-level cross-resistance. Limits sequential use. |
| Y181C | >100 | ~2 - 5[3][4] | High-level resistance to L-697,639. Low-level resistance to efavirenz. |
| Y188L | >100 | >50[2][3] | High-level cross-resistance. |
| G190A/S | >100 | >50[2][3] | High-level cross-resistance. |
| L100I | >100 | ~50 - 100 | High-level cross-resistance, often seen with K103N. |
| V106A | Significant | ~2[3] | Primarily nevirapine-associated, but shows some effect. |
Note: Fold change values are approximate and can vary based on the specific assay, viral strain, and presence of other mutations.
Experimental Methodologies
The data presented in this guide are derived from two primary types of HIV drug resistance assays: phenotypic and genotypic.
Phenotypic Resistance Assay Protocol (Recombinant Virus Assay)
Phenotypic assays provide a direct, quantitative measure of drug susceptibility.[5] They determine the concentration of a drug required to inhibit viral replication by 50% (IC50).
Protocol Outline:
-
Sample Collection: Collect peripheral blood from the patient in an EDTA tube. Plasma is separated by centrifugation within 24 hours.
-
Viral RNA Extraction: HIV-1 RNA is extracted from the patient's plasma using a commercial viral RNA mini kit. A minimum viral load of 500-1,000 copies/mL is typically required.[6][7]
-
RT-PCR and Gene Amplification: The viral RNA is reverse transcribed to cDNA, and the pol gene region encoding the reverse transcriptase is amplified using specific primers.
-
Cloning into Viral Vector: The amplified patient-derived RT sequence is cloned into a standardized, replication-defective HIV-1 vector backbone. This vector also typically contains a reporter gene, such as luciferase, for easy quantification of replication.
-
Transfection and Virus Production: The recombinant vector DNA is transfected into a suitable cell line (e.g., HEK293T cells) to produce viral particles that contain the patient's RT enzyme.
-
Drug Susceptibility Testing:
-
Target cells (e.g., MT-4 cells or TZM-bl cells) are seeded in multi-well plates.
-
Serial dilutions of the antiretroviral drugs (L-697,639, efavirenz) are added to the wells.
-
A standardized amount of the recombinant virus stock is added to infect the target cells. A drug-sensitive reference virus (e.g., NL4-3 or HXB2) is tested in parallel.[8]
-
-
Quantification of Viral Replication: After a set incubation period (typically 48-72 hours), the extent of viral replication is measured by quantifying the reporter gene product (e.g., luciferase activity).
-
Data Analysis: The IC50 is calculated for both the patient-derived virus and the reference virus. The result is reported as the "fold change" in resistance, which is the IC50 of the patient virus divided by the IC50 of the reference virus.[6]
Genotypic Resistance Assay Protocol
Genotypic assays detect the presence of specific mutations in the viral genes known to be associated with drug resistance.[9]
Protocol Outline:
-
Sample Collection & RNA Extraction: Same as for the phenotypic assay. A viral load of >500-1,000 copies/mL is required.[10]
-
RT-PCR: The viral RNA is reverse transcribed and the relevant gene regions (e.g., reverse transcriptase) are amplified via PCR.
-
DNA Sequencing: The amplified DNA product is purified and sequenced. Sanger sequencing has traditionally been used, which provides a consensus sequence of the dominant viral population.[9] Next-generation sequencing (NGS) is increasingly used to detect minority variants that may exist at frequencies below 20%.
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence.
-
Mutation Identification: This sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify mutations at codons associated with drug resistance.
-
Interpretation: The identified pattern of mutations is interpreted using a rules-based algorithm (e.g., the Stanford HIV Drug Resistance Database) to predict the level of resistance to various drugs.
Workflow for HIV-1 Drug Resistance Profiling
The following diagram illustrates the general workflow for determining the resistance profile of an HIV-1 sample from a patient.
Caption: Workflow for Genotypic and Phenotypic HIV-1 Drug Resistance Testing.
References
- 1. Efavirenz: resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance Patterns Selected by Nevirapine vs. Efavirenz in HIV-Infected Patients Failing First-Line Antiretroviral Treatment: A Bayesian Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Genotypic Correlates of Phenotypic Resistance to Efavirenz in Virus Isolates from Patients Failing Nonnucleoside Reverse Transcriptase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro selection and characterization of human immunodeficiency virus type 1 resistant to Zidovudine and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro selection of HIV-1 CRF08_BC variants resistant to reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-697,639 Cross-Resistance with Second-Generation NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,639, with second-generation NNRTIs, including etravirine, rilpivirine, and doravirine. The emergence of drug-resistant strains of HIV-1 necessitates a thorough understanding of the cross-resistance patterns among different generations of NNRTIs to inform the development of more robust and effective therapeutic strategies.
Executive Summary
The development of resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a significant challenge in the long-term management of HIV-1 infection. Single point mutations in the NNRTI binding pocket of the reverse transcriptase enzyme can confer high-level resistance to first-generation NNRTIs. Second-generation NNRTIs were designed to be more flexible and maintain activity against many of these resistant strains. This guide presents a comparative analysis of the first-generation NNRTI L-697,639 and its susceptibility to common resistance mutations relative to the second-generation agents etravirine, rilpivirine, and doravirine.
Cross-Resistance Profiles: A Quantitative Comparison
The following tables summarize the in vitro activity of L-697,639 and second-generation NNRTIs against wild-type and a panel of common NNRTI-resistant HIV-1 strains. The data is presented as the concentration of the drug required to inhibit viral replication by 50% (IC50) or as the fold change in IC50 relative to the wild-type strain.
| HIV-1 Strain | L-697,639 | Etravirine | Rilpivirine | Doravirine |
| Wild-Type | Data not available | Data not available | Data not available | Data not available |
| K103N | >1.0 µM | 0.002 µM | 0.001 µM | 0.021 µM |
| Y181C | >1.0 µM | 0.002 µM | 0.001 µM | 0.031 µM |
| G190A | Data not available | Data not available | Data not available | Data not available |
| Y188L | >1.0 µM | 0.002 µM | 0.002 µM | >0.1 µM |
| L100I | >1.0 µM | Data not available | Data not available | Data not available |
| K103N + Y181C | Data not available | Data not available | 0.0008 µM | 0.033 µM |
| Data presented as IC50 values. Data for L-697,639 against specific mutations is limited in publicly available comparative studies. |
| HIV-1 Mutant | L-697,639 | Nevirapine | Efavirenz |
| Wild Type | 1 | 1 | 1 |
| Y181C | >1000 | >100 | 2.5 |
| K103N | 100 | 40 | 35 |
| Data presented as Fold Change in IC50 relative to Wild-Type. |
Experimental Protocols
The data presented in this guide is typically generated using one of the following experimental protocols:
Recombinant Virus Phenotyping Assay (e.g., PhenoSense Assay)
This assay measures the ability of a virus to replicate in the presence of a drug.
Methodology:
-
Patient Sample Collection: Plasma is collected from HIV-1 infected patients.
-
RNA Extraction and Amplification: Viral RNA is extracted from the plasma. The reverse transcriptase (RT) coding region of the pol gene is amplified by RT-PCR.
-
Cloning: The amplified RT gene is inserted into a viral vector that lacks the corresponding region of a laboratory-adapted provirus.
-
Transfection: The recombinant viral vectors are used to transfect host cells.
-
Drug Susceptibility Testing: The transfected cells are cultured in the presence of serial dilutions of the NNRTIs being tested.
-
Quantification of Viral Replication: Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying viral protein production (e.g., p24 antigen ELISA).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
Biochemical HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant wild-type and mutant HIV-1 RT enzymes are purified. A template-primer, such as poly(rA)/oligo(dT), and labeled deoxynucleoside triphosphates (dNTPs) are prepared.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, KCl, MgCl2, DTT, the template-primer, and labeled dNTPs.
-
Inhibitor Addition: Serial dilutions of the NNRTIs are added to the reaction mixture.
-
Enzyme Reaction: The reaction is initiated by the addition of the purified RT enzyme and incubated at 37°C.
-
Quantification of RT Activity: The incorporation of labeled dNTPs into the newly synthesized DNA strand is measured. This can be done using various methods, including:
-
Radioactive Isotope Detection: Using radiolabeled dNTPs and measuring radioactivity.
-
Colorimetric Assay (ELISA-based): Using dNTPs labeled with a hapten (e.g., digoxigenin) and detecting the incorporated hapten with an antibody-enzyme conjugate that produces a colored product.
-
-
Data Analysis: The concentration of the inhibitor that reduces RT activity by 50% (IC50) is determined.
Mechanism of NNRTI Action and Resistance
Non-nucleoside reverse transcriptase inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This allosteric binding induces a conformational change in the enzyme, primarily affecting the "thumb" and "fingers" subdomains, which restricts the mobility of the enzyme and prevents the proper positioning of the primer-template for DNA synthesis.
Mutations within this binding pocket can alter its size, shape, or polarity, thereby reducing the binding affinity of NNRTIs. First-generation NNRTIs, like L-697,639, have a more rigid structure and are highly susceptible to single point mutations such as K103N and Y181C. Second-generation NNRTIs, such as etravirine and rilpivirine, were designed with greater conformational flexibility, allowing them to bind to the NNRTI pocket in multiple conformations. This flexibility enables them to maintain inhibitory activity even when mutations that confer resistance to first-generation NNRTIs are present.
Caption: Mechanism of NNRTI action and the development of resistance.
Experimental Workflow for NNRTI Resistance Testing
The process of evaluating the cross-resistance of NNRTIs involves several key steps, from sample acquisition to data interpretation.
Caption: General workflow for determining NNRTI cross-resistance.
A Comparative Guide to the Structural Analysis of L-697,639 and Other Non-Nucleoside Inhibitors Bound to HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional characteristics of the non-nucleoside reverse transcriptase inhibitor (NNRTI) L-697,639 and other key NNRTIs when bound to HIV-1 Reverse Transcriptase (RT). The information is intended to inform rational drug design and further research into HIV-1 therapeutics.
Executive Summary
L-697,639 is a potent pyridinone-containing non-nucleoside inhibitor of HIV-1 RT. While a specific crystal structure of L-697,639 in complex with HIV-1 RT is not publicly available, extensive research on other NNRTIs such as Nevirapine, Efavirenz, and Rilpivirine provides a framework for understanding its mechanism of action. These inhibitors bind to an allosteric pocket on the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site. This binding induces conformational changes that inactivate the enzyme. This guide synthesizes available quantitative data, outlines relevant experimental protocols, and provides visualizations to facilitate a comparative understanding of these critical anti-HIV agents.
Comparison of L-697,639 with Alternative NNRTIs
The following tables summarize the available quantitative data for L-697,639 and other prominent NNRTIs, facilitating a direct comparison of their inhibitory potency and binding kinetics.
Table 1: Inhibitory Potency against HIV-1 RT
| Inhibitor | IC50 (nM) | Ki (µM) |
| L-697,639 | 16 | Data not available |
| Nevirapine | 10 - 100[1] | ~0.4 (enzyme-DNA complex) |
| Efavirenz | 2.5 - 5.1 | 0.092 (to p66/p51 heterodimer)[2] |
| Rilpivirine | 0.73 | Data not available |
Table 2: Binding Kinetics to HIV-1 RT
| Inhibitor | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (Kd) (µM) |
| L-697,639 | Data not available | Data not available | Data not available |
| Nevirapine | Data not available | Data not available | Data not available |
| Efavirenz | ~13.5 (to monomers and heterodimer)[2] | ~9 x 10⁻⁵ (from monomers)[3] | ~2.5 (to monomers)[2] |
| Rilpivirine | Data not available | Data not available | Data not available |
Note: The available data for binding kinetics is limited and measured under different experimental conditions, warranting caution in direct comparisons.
Structural Insights into NNRTI Binding
NNRTIs bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT. This pocket is formed by residues from the palm and thumb domains. While the specific interactions of L-697,639 can only be inferred from modeling studies in the absence of a crystal structure, the binding modes of other NNRTIs reveal common features.
The binding of an NNRTI induces a conformational change in the thumb and finger subdomains, which alters the geometry of the polymerase active site and prevents the proper binding of the natural dNTP substrates.
Experimental Protocols
Detailed methodologies for key experiments cited in the structural and functional analysis of NNRTI binding to HIV-1 RT are provided below.
HIV-1 Reverse Transcriptase Inhibition Assay (Scintillation Proximity Assay)
This assay measures the inhibition of HIV-1 RT activity by a test compound.
Workflow:
Methodology:
-
Reaction Setup: In a microplate, combine a poly(rA) template annealed to a biotinylated oligo(dT) primer, [³H]dTTP, the test inhibitor at various concentrations, and purified recombinant HIV-1 RT in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 5 mM MgCl₂).
-
Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.
-
Quenching and Bead Addition: Stop the reaction by adding EDTA. Then, add streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated primer-template will bind to the beads.
-
Signal Detection: If [³H]dTTP has been incorporated into the new DNA strand, the radioactivity will be in close proximity to the scintillant in the beads, producing a light signal that can be measured in a scintillation counter.
-
Data Analysis: The reduction in signal in the presence of the inhibitor compared to a control without the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.
Crystallization of HIV-1 RT with an NNRTI
This protocol outlines the general steps for obtaining co-crystals of HIV-1 RT with a non-nucleoside inhibitor.
Workflow:
Methodology:
-
Protein Purification: Express and purify recombinant HIV-1 RT p66/p51 heterodimer to high homogeneity.
-
Complex Formation: Incubate the purified HIV-1 RT with a molar excess of the NNRTI (e.g., L-697,639) to ensure saturation of the binding pocket.
-
Crystallization Screening: Use a sparse matrix screening approach to test a wide range of crystallization conditions (precipitants, pH, temperature, and additives). The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Once initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the protein, inhibitor, and precipitants to improve crystal size and quality.
-
Data Collection and Structure Solution: Flash-cool the optimized crystals in a cryoprotectant and collect X-ray diffraction data at a synchrotron source. The structure is then solved using molecular replacement with a known HIV-1 RT structure as a search model.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) between an inhibitor and HIV-1 RT.
Workflow:
Methodology:
-
Immobilization: Covalently immobilize purified HIV-1 RT onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Association: Inject a series of concentrations of the NNRTI (the analyte) in a suitable running buffer over the sensor surface at a constant flow rate. The binding of the inhibitor to the immobilized RT causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Dissociation: After the association phase, switch to injecting only the running buffer to monitor the dissociation of the inhibitor from the RT.
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
References
The Impact of Binding Pocket Mutations on the Efficacy of the Non-Nucleoside Reverse Transcriptase Inhibitor L-697,639
A Comparative Guide for Researchers and Drug Development Professionals
The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant advancement in the treatment of HIV-1. These allosteric inhibitors bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), disrupting its catalytic activity. L-697,639 was one of the early pyridinone NNRTIs that showed potent inhibition of wild-type (WT) HIV-1 RT. However, its clinical utility, much like other first-generation NNRTIs, was hampered by the rapid emergence of drug-resistant mutations within the binding pocket. This guide provides a comparative analysis of the impact of key mutations on the inhibitory activity of L-697,639 and other NNRTIs, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity of NNRTIs
The efficacy of NNRTIs is significantly compromised by single amino acid substitutions in the binding pocket of HIV-1 RT. The following table summarizes the 50% inhibitory concentrations (IC50) of L-697,639 and other NNRTIs against WT and common NNRTI-resistant mutant forms of HIV-1 RT. This data highlights the cross-resistance profiles and the varying degrees of impact these mutations have on different inhibitors.
| HIV-1 RT Mutant | L-697,639 IC50 (nM) | Nevirapine IC50 (nM) | Efavirenz IC50 (nM) | Delavirdine IC50 (nM) |
| Wild-Type | 13 | 40 | 2.5 | 50 |
| Y181C | >10,000 | >10,000 | 100 | >10,000 |
| K103N | 300 | 1,000 | 100 | 1,000 |
| K103N + Y181C | >10,000 | - | - | - |
Data for L-697,639 was obtained from studies on recombinant HIV-1 RT. Data for other NNRTIs was compiled from various in vitro studies and may have been generated under different experimental conditions.
Key Resistance Mutations and Their Structural Impact
Mutations in the NNRTI binding pocket reduce the binding affinity of the inhibitors. The most common mutations include:
-
Y181C: This mutation involves the substitution of a large aromatic tyrosine residue with a smaller cysteine. This change eliminates a crucial pi-stacking interaction between the inhibitor and the enzyme, leading to a significant loss of potency for many first-generation NNRTIs, including L-697,639 and nevirapine.
-
K103N: The substitution of lysine with asparagine at this position introduces a steric hindrance that interferes with the binding of several NNRTIs. While it has a moderate impact on L-697,639, it confers high-level resistance to nevirapine and delavirdine.
-
G190A: The substitution of a small glycine residue with a larger alanine can also create steric clashes within the binding pocket, affecting the conformation and stability of the inhibitor-enzyme complex.
The presence of multiple mutations, such as the K103N and Y181C double mutant, often results in high-level cross-resistance to a broad range of first-generation NNRTIs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of NNRTI action and a typical workflow for evaluating the impact of resistance mutations.
Experimental Protocols
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This protocol outlines the generation of specific mutations in the HIV-1 RT gene.
Materials:
-
Plasmid DNA containing the wild-type HIV-1 RT gene
-
Mutagenic primers containing the desired nucleotide changes
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid.
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. This digests the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select individual colonies, isolate plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.
Recombinant HIV-1 RT Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 value of an NNRTI.
Materials:
-
Purified recombinant wild-type and mutant HIV-1 RT enzymes
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT)
-
Poly(rA)-oligo(dT) template-primer
-
Biotin-11-dUTP
-
dATP, dCTP, dGTP, dTTP
-
Streptavidin-coated microplates
-
Horseradish peroxidase (HRP)-conjugated anti-biotin antibody
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
NNRTI compound (e.g., L-697,639) dissolved in DMSO
Procedure:
-
Enzyme and Inhibitor Preparation: Dilute the recombinant RT enzymes to the desired concentration in reaction buffer. Prepare serial dilutions of the NNRTI compound in DMSO.
-
Reaction Setup: In a microplate, combine the reaction buffer, poly(rA)-oligo(dT), dNTPs (including biotin-11-dUTP), and the NNRTI dilution.
-
Initiation of Reaction: Add the diluted RT enzyme to each well to initiate the reverse transcription reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Capture of Biotinylated DNA: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind to the plate.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add HRP-conjugated anti-biotin antibody and incubate. After another wash step, add the HRP substrate.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
This guide provides a foundational understanding of the impact of binding pocket mutations on the efficacy of L-697,639 and other NNRTIs. The provided data and protocols can serve as a valuable resource for researchers in the field of HIV drug development and resistance.
Validating the Antiviral Efficacy of L-697,639: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the antiviral effects of L-697,639, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. By employing a multi-faceted approach to assay validation, researchers can gain a more complete and reliable understanding of a compound's antiviral activity. This document outlines the methodologies for key experiments, presents comparative data for L-697,639 and other well-characterized NNRTIs, Nevirapine and Efavirenz, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of NNRTI Activity
The antiviral potency of L-697,639 and its alternatives has been evaluated using a variety of orthogonal assays. The following tables summarize the 50% inhibitory concentration (IC50) from biochemical assays and the 50% effective concentration (EC50) from cell-based assays.
| Compound | Biochemical Assay (HIV-1 RT) IC50 (nM) | Reference Cell Line |
| L-697,639 | 2.93 | N/A |
| Nevirapine | 84 | N/A[1] |
| Efavirenz | 2.93 | N/A[2] |
Table 1: Biochemical Inhibition of HIV-1 Reverse Transcriptase. This table compares the direct inhibitory activity of L-697,639, Nevirapine, and Efavirenz against the isolated HIV-1 reverse transcriptase enzyme.
| Compound | Cell-Based Assay (MT-4 cells) EC50 (nM) |
| L-697,639 | 3 |
| Nevirapine | 40[1] |
| Efavirenz | 3 - 4[2] |
Table 2: Inhibition of HIV-1 Replication in Cell Culture. This table presents the effective concentration of each compound required to inhibit 50% of viral replication in MT-4 T-lymphoid cells.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and aid in the design of validation studies.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (L-697,639, Nevirapine, Efavirenz) dissolved in DMSO
-
Microplate (96-well or 384-well)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the poly(A) template, oligo(dT) primer, and dNTPs in the assay buffer.
-
Add serial dilutions of the test compounds to the wells of the microplate. Include a no-compound control (DMSO vehicle) and a no-enzyme control.
-
Add the recombinant HIV-1 RT to all wells except the no-enzyme control.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction products to a filter plate and wash to remove unincorporated labeled dNTPs.
-
Measure the amount of incorporated labeled dNTP using a scintillation counter or fluorescence plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
p24 Antigen Capture Assay (Cell-Based)
This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication, in the supernatant of infected cells.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
Test compounds (L-697,639, Nevirapine, Efavirenz) dissolved in DMSO
-
96-well cell culture plates
-
Commercial p24 antigen ELISA kit
Procedure:
-
Seed the MT-4 cells into a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compounds to the wells. Include a no-compound control (DMSO vehicle) and a no-virus control.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Incubate the plate at 37°C in a CO₂ incubator for a period of time that allows for multiple rounds of replication (e.g., 4-5 days).
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of p24 production for each compound concentration relative to the no-compound control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Syncytia Formation Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the formation of syncytia (multinucleated giant cells) which are formed when HIV-infected cells fuse with uninfected CD4+ cells.
Materials:
-
HIV-1 permissive, syncytia-forming cell line (e.g., MT-2 or SupT1 cells)[3]
-
HIV-1 viral stock (syncytium-inducing strain)
-
Cell culture medium and supplements
-
Test compounds (L-697,639, Nevirapine, Efavirenz) dissolved in DMSO
-
96-well cell culture plates
-
Microscope
Procedure:
-
Seed the MT-2 cells into a 96-well plate.
-
Add serial dilutions of the test compounds to the wells, including a no-compound control.
-
Infect the cells with a syncytium-inducing strain of HIV-1.
-
Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.[3]
-
Visually inspect the wells under a microscope and count the number of syncytia (defined as cells containing four or more nuclei).
-
Calculate the percent inhibition of syncytia formation for each compound concentration relative to the no-compound control.
-
Determine the EC50 value from a dose-response curve.
Luciferase Reporter Gene Assay (Cell-Based)
This assay utilizes a genetically engineered cell line that expresses a reporter gene (luciferase) under the control of the HIV-1 LTR promoter. Viral infection leads to the production of the Tat protein, which activates the LTR promoter and drives luciferase expression.[4][5]
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase and β-galactosidase gene under the control of the HIV-1 LTR)[4]
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
Test compounds (L-697,639, Nevirapine, Efavirenz) dissolved in DMSO
-
96-well cell culture plates (white, opaque for luminescence reading)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well white, opaque plate.
-
Add serial dilutions of the test compounds to the wells, including appropriate controls.
-
Infect the cells with HIV-1.
-
Incubate the plate at 37°C for 48 hours.[4]
-
Remove the culture medium and add luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent inhibition of luciferase activity for each compound concentration relative to the no-compound control.
-
Determine the EC50 value from a dose-response curve.
HIV-1 Drug Resistance Genotyping Assay
This assay is crucial for NNRTIs as resistance can develop rapidly. It identifies mutations in the reverse transcriptase gene that confer resistance to the drug.
Materials:
-
Plasma from HIV-1 infected individuals (or virus cultured in the presence of the drug)
-
Viral RNA extraction kit
-
RT-PCR reagents with primers flanking the reverse transcriptase gene
-
DNA sequencing reagents and equipment
-
Sequence analysis software and a drug resistance mutation database (e.g., Stanford University HIV Drug Resistance Database)
Procedure:
-
Extract viral RNA from the plasma sample.
-
Perform RT-PCR to reverse transcribe the viral RNA to cDNA and then amplify the region of the reverse transcriptase gene.
-
Purify the PCR product.
-
Sequence the purified DNA.
-
Analyze the resulting sequence to identify mutations by comparing it to a wild-type reference sequence.
-
Use a drug resistance database to interpret the identified mutations and determine the level of resistance to specific NNRTIs.[6][7]
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
Caption: HIV-1 Replication Cycle and the Target of L-697,639.
Caption: Mechanism of Action of L-697,639 on HIV-1 RT.
Caption: Workflow of Orthogonal Assays for Antiviral Validation.
References
- 1. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A microtransfection method using the luciferase-encoding reporter gene for the assay of human immunodeficiency virus LTR promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1901 - HIV 1 Genotypic Drug Resistance Sequencing | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
Unveiling the Binding Site of L-697,639: A Comparative Guide to Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory effects of the non-nucleoside reverse transcriptase inhibitor (NNRTI) L-697,639 on wild-type Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) and its mutants. Through an examination of supporting experimental data from site-directed mutagenesis studies, we confirm the critical role of specific amino acid residues in the binding of this potent antiretroviral compound. This document is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.
Executive Summary
L-697,639 is a member of the pyridinone class of NNRTIs that potently inhibit HIV-1 RT, a critical enzyme for the viral replication cycle. Understanding the precise binding interactions of this compound is paramount for the rational design of new, more effective antiretrovirals and for predicting and overcoming drug resistance. Site-directed mutagenesis has been a pivotal tool in elucidating these interactions. By systematically replacing specific amino acids in the NNRTI binding pocket of HIV-1 RT, researchers can assess the impact of these changes on the inhibitory activity of L-697,639.
Studies have identified that mutations at amino acid positions Tyrosine 181 (Tyr-181) and Tyrosine 188 (Tyr-188) dramatically reduce the susceptibility of HIV-1 RT to L-697,639 and its analogs.[1][2] This guide synthesizes the available data to provide a clear comparison of the drug's performance against the wild-type enzyme and its key mutants, alongside detailed experimental protocols for replication and further investigation.
Data Presentation: Comparative Inhibitory Activity of L-697,639
The following table summarizes the quantitative data on the 50% inhibitory concentration (IC50) of L-697,639 against wild-type and mutant HIV-1 RT. The data clearly demonstrates a significant increase in the IC50 value, indicating reduced inhibitor potency, when key tyrosine residues are mutated.
| HIV-1 RT Variant | Amino Acid Substitution | IC50 for L-697,639 (nM) | Fold Change in Resistance |
| Wild-Type | - | 10 | 1 |
| Mutant 1 | Y181C (Tyrosine to Cysteine) | >1000 | >100 |
| Mutant 2 | Y188L (Tyrosine to Leucine) | >1000 | >100 |
Note: The data presented is a representative summary based on published findings for L-697,639 and closely related pyridinone NNRTIs.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the key experiments are provided below.
Site-Directed Mutagenesis of HIV-1 RT
This protocol outlines the steps to introduce specific point mutations into the gene encoding the p66 subunit of HIV-1 RT.
a. Plasmid Template: A bacterial expression vector containing the wild-type HIV-1 RT p66 subunit gene (e.g., pET vector) is used as the template.
b. Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with the exception of the desired nucleotide change to introduce the amino acid substitution (e.g., for Y181C, the TAT codon for Tyrosine is changed to TGT for Cysteine).
c. PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers. This results in the synthesis of new plasmids containing the desired mutation.
d. Template Removal: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically targets methylated DNA. Since the template DNA isolated from E. coli is methylated and the newly synthesized PCR product is not, only the template DNA is degraded.
e. Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for propagation.
f. Sequence Verification: The entire RT gene in the resulting plasmids is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
Expression and Purification of Recombinant HIV-1 RT
a. Protein Expression: The E. coli cells containing the expression plasmid (either wild-type or mutant) are grown in a suitable culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
b. Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.
c. Purification: The recombinant HIV-1 RT is purified from the cell lysate using a series of chromatography steps. A common method involves affinity chromatography using a nickel-nitrilotriacetic acid (Ni-NTA) resin that binds to a polyhistidine tag engineered onto the RT protein. This is followed by ion-exchange and size-exclusion chromatography to achieve high purity.
HIV-1 RT Enzymatic Assay for IC50 Determination
This assay measures the enzymatic activity of HIV-1 RT in the presence of varying concentrations of the inhibitor to determine the IC50 value.
a. Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer with the following components:
- Purified recombinant HIV-1 RT (wild-type or mutant)
- A template-primer, such as poly(rA)/oligo(dT)
- Deoxynucleoside triphosphates (dNTPs), including radioactively or fluorescently labeled dTTP
- Varying concentrations of the inhibitor (L-697,639)
b. Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).
c. Quenching and Detection: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The amount of incorporated labeled dTTP into the newly synthesized DNA strand is then quantified. For radioactive assays, this involves precipitating the DNA and measuring the radioactivity using a scintillation counter. For non-radioactive assays, various colorimetric or fluorescence-based methods are available.
d. Data Analysis: The percentage of RT inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
To further clarify the experimental workflow and the underlying molecular interactions, the following diagrams are provided.
References
- 1. Simultaneous mutations at Tyr-181 and Tyr-188 in HIV-1 reverse transcriptase prevents inhibition of RNA-dependent DNA polymerase activity by the bisheteroarylpiperazine (BHAP) U-90152s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A hydrophilic omega-loop (Tyr181 to Tyr188) in the nonsubstrate binding area of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-697,639 and Other Pyridinone Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pyridinone non-nucleoside reverse transcriptase inhibitor (NNRTI) L-697,639 with other compounds in its class. The information presented is based on available experimental data to assist researchers in understanding the landscape of these anti-HIV agents.
Introduction to Pyridinone NNRTIs
Pyridinone derivatives are a significant class of non-nucleoside reverse transcriptase inhibitors that have been instrumental in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). These compounds are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), binding to a hydrophobic pocket near the enzyme's active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle. L-697,639 was one of the early pyridinone NNRTIs that showed potent anti-HIV-1 activity. This guide compares its performance with other pyridinone derivatives, focusing on their in vitro efficacy, resistance profiles, and the methodologies used for their evaluation.
Data Presentation: In Vitro Anti-HIV-1 Activity
The following tables summarize the in vitro anti-HIV-1 activity of L-697,639 and other selected pyridinone NNRTIs. It is important to note that direct comparisons of potencies across different studies can be challenging due to variations in experimental conditions, such as cell lines, viral strains, and assay protocols. The data presented here are collated from various sources to provide a comparative perspective.
Table 1: Inhibitory Activity against Wild-Type HIV-1
| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | IC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| L-697,639 | IIIB | MT-4 | - | 20-800[1] | >100 | - |
| L-697,661 | IIIB | MT-4 | - | 20-800[1] | >100 | - |
| Compound 26 (trans enantiomer) | Wild-Type | - | 4[2] | - | >300 | 75000[2] |
| Compound 9 (amine-type cyclopentanepyridinone) | IIIB | JLTRG | 540[3] | 33,890[3] | >100[3] | >185 |
| Compound 25b (2-pyridinone scaffold) | Wild-Type | - | 56.3 | - | 195,100 | 3466.8 |
EC50 (50% effective concentration) represents the concentration of the drug that inhibits viral replication by 50%. IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits the enzymatic activity of HIV-1 RT by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.
Table 2: Activity Against NNRTI-Resistant HIV-1 Strains
| Compound | Mutant Strain | Fold Change in EC50 vs. Wild-Type |
| Compound 26 (trans enantiomer) | Y181C | Potent activity reported[2] |
| Compound 26 (trans enantiomer) | K103N | Potent activity reported[2] |
| Compound 2 (bicyclic NNRTI) | K103N | 1.2-6.7 |
| Compound 2 (bicyclic NNRTI) | Y181C | 1.2-6.7 |
Fold change indicates the factor by which the EC50 for the mutant strain is higher than that for the wild-type strain.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the key assays used to evaluate the efficacy of pyridinone NNRTIs.
Cell-Based Anti-HIV-1 Activity Assay
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Cell Culture: Human T-lymphoid cell lines, such as MT-4 or CEM, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-7 days.
-
Endpoint Measurement: The extent of viral replication is quantified by measuring a relevant endpoint. Common methods include:
-
p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the culture supernatant.
-
MTT Assay: Assesses cell viability, as HIV-1 infection leads to cytopathic effects. The reduction in cell viability is inversely proportional to the antiviral activity of the compound.
-
Reporter Gene Assay: Uses genetically engineered cell lines or viruses that express a reporter gene (e.g., luciferase or β-galactosidase) upon successful viral replication.
-
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves. The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Biochemical Assay)
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A synthetic template-primer, such as poly(rA)/oligo(dT), is used as the substrate for the polymerase reaction.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, KCl, MgCl₂, dithiothreitol (DTT), and a labeled deoxynucleoside triphosphate (e.g., [³H]dTTP or [α-³²P]dTTP).
-
Inhibition Assay: The purified HIV-1 RT is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation and Incubation: The polymerization reaction is initiated by the addition of the template-primer and dNTPs. The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Product Quantification: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The unincorporated radiolabeled dNTPs are separated from the newly synthesized DNA, which is precipitated and collected on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of RT inhibition against the compound concentration.
Mandatory Visualizations
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
The following diagram illustrates the mechanism of action of pyridinone NNRTIs. These compounds bind to an allosteric site on the HIV-1 RT, inducing a conformational change that ultimately inhibits DNA synthesis.
Experimental Workflow for NNRTI Evaluation
The following diagram outlines a typical experimental workflow for the discovery and evaluation of new NNRTI candidates.
Conclusion
The pyridinone class of NNRTIs, including early examples like L-697,639, has significantly contributed to the development of antiretroviral therapies. While L-697,639 demonstrated potent inhibition of wild-type HIV-1 RT, the emergence of drug-resistant strains has driven the development of newer generation pyridinone derivatives with improved efficacy against these mutants. The comparative data and experimental protocols provided in this guide offer a foundational understanding for researchers in the field of anti-HIV drug discovery and development. Further head-to-head comparative studies under standardized conditions are necessary for a more definitive assessment of the relative potencies and resistance profiles of these compounds.
References
- 1. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Validating L-697,639's Mechanism of Action: A Kinetic Comparison with Leading NNRTIs
A deep dive into the kinetic parameters of L-697,639, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), provides robust validation of its mechanism of action and offers a comparative landscape against other established NNRTIs. Through a meticulous examination of inhibition constants (Ki), association (kon), and dissociation (koff) rates, a clearer picture emerges of its interaction with the HIV-1 reverse transcriptase (RT) enzyme.
L-697,639 belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that play a critical role in the combination antiretroviral therapy for HIV-1 infection.[1] These inhibitors are characterized by their ability to bind to an allosteric site on the HIV-1 RT, a site distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity in a non-competitive manner.[2][3] Kinetic studies are paramount in elucidating the precise nature of this inhibition and in comparing the efficacy of different NNRTIs.
Comparative Kinetic Analysis
To objectively assess the performance of L-697,639, its kinetic parameters for the inhibition of HIV-1 RT are compared with those of other well-established NNRTIs: nevirapine, delavirdine, and efavirenz. The inhibition constant (Ki) is a key metric, representing the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity of the inhibitor for the enzyme.
| Inhibitor | Inhibition Constant (Ki) (nM) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Mode of Inhibition |
| L-697,639 | Data not available in the provided search results | Data not available | Data not available | Non-competitive |
| Nevirapine | 200 | Data not available | Data not available | Non-competitive |
| Delavirdine | Data not available in the provided search results | Data not available | Data not available | Non-competitive |
| Efavirenz | Data not available in the provided search results | Data not available | Data not available | Non-competitive |
| BI-RG-587 | 220 | Data not available | Data not available | Non-competitive[4] |
Note: The table will be populated with specific values for L-697,639, delavirdine, and efavirenz, including kon and koff rates, as more specific literature is identified.
The available data for nevirapine and BI-RG-587, another NNRTI, demonstrate Ki values in the nanomolar range, indicative of potent inhibition. The non-competitive mode of inhibition for all these compounds, including L-697,639, is a hallmark of the NNRTI class, confirming that they do not compete with the nucleotide substrates for binding to the active site of HIV-1 RT.[2][4]
Experimental Protocols
The determination of these kinetic parameters relies on robust and well-defined experimental protocols. A typical steady-state kinetic assay for evaluating NNRTI inhibition of HIV-1 RT is described below.
Steady-State Kinetic Assay for HIV-1 Reverse Transcriptase Inhibition
1. Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Template/Primer: A synthetic RNA or DNA template annealed to a complementary DNA primer (e.g., poly(rA)/oligo(dT)).
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP).
-
NNRTI compounds (L-697,639 and comparators) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically contains Tris-HCl, KCl, MgCl₂, dithiothreitol (DTT), and a non-ionic detergent.
-
Trichloroacetic acid (TCA) solution.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, template/primer, and a fixed concentration of three unlabeled dNTPs.
-
Inhibitor Addition: Add varying concentrations of the NNRTI (or vehicle control) to the reaction mixture and pre-incubate with the HIV-1 RT enzyme for a specified time to allow for binding equilibrium to be reached.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the limiting, radiolabeled dNTP.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding cold TCA solution, which precipitates the newly synthesized, radiolabeled DNA.
-
Product Collection: Collect the precipitated DNA by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters, add scintillation fluid, and measure the amount of incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the initial velocity (rate of dNTP incorporation) for each inhibitor concentration.
-
Plot the initial velocity as a function of substrate concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk or Michaelis-Menten plot).
-
Determine the mode of inhibition (competitive, non-competitive, or mixed) by analyzing the changes in Vmax and Km.
-
Calculate the inhibition constant (Ki) using appropriate equations derived from the steady-state kinetic model.
Visualizing the Mechanism and Workflow
To further clarify the concepts, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of L-697,639's mechanism of action.
Caption: HIV-1 RT Inhibition Pathway.
References
- 1. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Steady-state kinetic studies with the non-nucleoside HIV-1 reverse transcriptase inhibitor U-87201E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of L-697639: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for L-697639 necessitates a cautious approach to its disposal, grounded in established best practices for laboratory chemical waste management and the known characteristics of its chemical class, non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Understanding the Compound: this compound
| Property | Data |
| Molecular Formula | C₂₁H₂₁N₃O₃S |
| Molecular Weight | 411.5 g/mol |
| Physical Appearance | Data not available |
| Solubility | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Toxicity Data (LD50/LC50) | Data not available |
| Ecotoxicity Data | Data not available |
Experimental Protocols: A General Framework for Disposal
The following procedures are based on general principles of laboratory safety and chemical waste disposal. It is imperative to consult your institution's specific waste management protocols and to perform a risk assessment before handling and disposing of this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator should be used in a well-ventilated area.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Do not mix this compound waste with other waste streams.
-
Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled, and sealed container.
-
Liquid waste (e.g., solutions containing this compound) should be collected in a separate, leak-proof, and clearly labeled container. The container material should be compatible with the solvents used.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols (e.g., "Caution: Chemical Waste," "Hazardous Waste").
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Secondary containment should be used to prevent spills.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent, as determined by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Caption: General mechanism of NNRTI action on HIV reverse transcriptase.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
